Comprehensive Technical Guide on Sodium 2-(pyrazin-2-yl)propanoate: Structure, Properties, and Applications in Advanced Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of heteroaromatic scaffolds is essential for optimizing pharmacokinetic properties and target binding affinity. Sodium 2-(pyra...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of heteroaromatic scaffolds is essential for optimizing pharmacokinetic properties and target binding affinity. Sodium 2-(pyrazin-2-yl)propanoate (CAS: 2044713-66-6) has emerged as a highly versatile, bifunctional building block. By introducing a chiral sp³ carbon adjacent to an electron-deficient pyrazine ring, this compound allows drug developers to escape the "flatland" of purely aromatic molecules, thereby improving solubility, reducing off-target toxicity, and fine-tuning three-dimensional receptor interactions.
This whitepaper provides an in-depth technical analysis of Sodium 2-(pyrazin-2-yl)propanoate, detailing its physicochemical properties, validated synthetic methodologies, and its mechanistic role in synthesizing cutting-edge therapeutics, including NLRP3 inflammasome inhibitors, LRRK2 kinase inhibitors, and c-Met modulators.
Chemical Structure and Computational Properties
Sodium 2-(pyrazin-2-yl)propanoate is the sodium salt of 2-(pyrazin-2-yl)propanoic acid. The molecule features a propanoate chain attached at the 2-position of a pyrazine ring. The presence of the alpha-methyl group creates a stereocenter, meaning the compound can exist as (R)- and (S)-enantiomers, though it is predominantly utilized as a racemate in early-stage discovery unless asymmetric synthesis is specifically employed.
Quantitative Data Summary
The following table summarizes the core computational and physical properties of the compound, which are critical for predicting its behavior in subsequent synthetic steps and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of final drug candidates.
Property
Value / Description
Chemical Name
Sodium 2-(pyrazin-2-yl)propanoate
CAS Registry Number
2044713-66-6
Molecular Formula
C₇H₇N₂NaO₂
Molecular Weight
174.13 g/mol
Exact Mass
174.0405 Da
Topological Polar Surface Area (TPSA)
65.9 Ų (Pyrazine = 25.8, Carboxylate = 40.1)
Hydrogen Bond Donors
0
Hydrogen Bond Acceptors
4 (2 Oxygen, 2 Nitrogen)
Rotatable Bonds
2
Physical State
White to off-white hygroscopic powder
Physical Properties and Solid-State Characterization
The Causality Behind the Salt Form
A frequent question in process chemistry is why the sodium salt is preferred over the free acid (2-(pyrazin-2-yl)propanoic acid). The selection of the sodium salt is driven by two critical chemical causalities:
Thermal Stability and Decarboxylation Prevention: Free alpha-heteroaryl carboxylic acids are notoriously prone to decarboxylation upon heating. The electron-withdrawing nature of the pyrazine ring stabilizes the resulting carbanion intermediate, facilitating the loss of CO₂. The sodium salt prevents proton transfer, significantly enhancing the thermal stability and shelf-life of the building block.
Biphasic Coupling Efficiency: The sodium salt provides superior aqueous solubility. In modern high-throughput parallel synthesis, amide couplings are frequently performed under biphasic conditions (e.g., Schotten-Baumann-type conditions). The pre-formed sodium salt bypasses the need for an external base to solubilize the acid, streamlining the reaction kinetics.
Handling and Analytical Validation
Storage: Due to the hygroscopic nature of the sodium carboxylate, the compound must be stored at 2–8°C under an inert atmosphere (Argon or Nitrogen) to prevent moisture absorption, which can lead to inaccurate stoichiometric weighing.
Validation: Purity should be validated via LC-MS (ESI negative mode to observe the free acid mass at m/z 151.1) and ¹H-NMR (D₂O as solvent, observing the characteristic alpha-proton quartet and the highly deshielded pyrazine aromatic protons).
Synthetic Methodologies
The synthesis of Sodium 2-(pyrazin-2-yl)propanoate relies on the controlled alpha-alkylation of a pyrazineacetate ester, followed by precise alkaline hydrolysis. The protocol below is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity.
Step-by-Step Experimental Protocol
Phase 1: Enolization and Alkylation
Preparation: Purge a flame-dried round-bottom flask with Argon. Add dry Tetrahydrofuran (THF, 10 volumes) and cool to -78°C using a dry ice/acetone bath.
Base Addition: Add Lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.1 eq) dropwise.
Causality: A slight excess of LDA ensures complete deprotonation of the starting material, preventing unreacted starting material from complicating downstream purification.
Substrate Addition: Slowly add methyl 2-(pyrazin-2-yl)acetate (1.0 eq) dissolved in minimal dry THF. Stir for 30 minutes at -78°C.
Causality: The electron-deficient pyrazine ring is highly susceptible to nucleophilic attack. Maintaining a strict -78°C environment kinetically favors alpha-proton abstraction over ring degradation or self-condensation.
Alkylation: Add methyl iodide (MeI, 1.2 eq) dropwise. Allow the reaction mixture to slowly warm to room temperature over 4 hours.
Workup: Quench with saturated aqueous NH₄Cl to neutralize excess base. Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography to isolate the intermediate methyl 2-(pyrazin-2-yl)propanoate.
Phase 2: Saponification and Salt Formation
6. Hydrolysis: Dissolve the purified intermediate in a 3:1 mixture of THF and Methanol.
7. Reagent Addition: Add exactly 1.05 eq of 1M aqueous NaOH.
Causality: Using a precise 1.05 eq of NaOH ensures complete ester hydrolysis without leaving excessive residual alkalinity. High pH during concentration can cause ring-opening or degradation of the pyrazine moiety.
Monitoring: Stir at room temperature for 2 hours. Monitor via LC-MS until the ester peak is entirely consumed.
Isolation: Concentrate the mixture under reduced pressure to remove organic solvents. Lyophilize (freeze-dry) the remaining aqueous solution to yield Sodium 2-(pyrazin-2-yl)propanoate as a pure, white powder.
Synthetic workflow for Sodium 2-(pyrazin-2-yl)propanoate via alpha-alkylation.
Mechanistic Role in Drug Discovery
Sodium 2-(pyrazin-2-yl)propanoate is not an end-product but a critical enabler in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural features are leveraged in several high-profile therapeutic areas:
A. NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome is a multiprotein complex responsible for the maturation of pro-inflammatory cytokines (IL-1β and IL-18). Aberrant NLRP3 activation is linked to autoimmune diseases, Alzheimer's, and metabolic syndromes. Pyrazine-propanoate derivatives are utilized to synthesize sulfonylurea and acetamide-based NLRP3 inhibitors[1]. The pyrazine ring acts as a crucial hydrogen-bond acceptor within the NLRP3 NACHT domain, while the alpha-methyl group restricts the conformational flexibility of the amide linkage, locking the drug into its bioactive conformation to block the ATPase activity required for inflammasome oligomerization.
Mechanism of NLRP3 inflammasome activation and targeted inhibition.
B. LRRK2 Kinase Inhibitors for Parkinson's Disease
Leucine-rich repeat kinase 2 (LRRK2) mutations are a leading genetic cause of Parkinson's disease. Developing LRRK2 inhibitors requires high brain penetrance and exquisite kinase selectivity. Sodium 2-(pyrazin-2-yl)propanoate is utilized as a precursor to synthesize N-linked fused bicyclic heterocyclyls[2]. The pyrazine nitrogen atoms form essential hinge-binding interactions in the kinase ATP pocket, while the propanoate moiety is cyclized to form rigid, sp³-rich architectures (like hexahydropyrrolo-pyrazines) that lower the topological polar surface area, thereby enhancing blood-brain barrier (BBB) crossing.
C. Class II c-Met Inhibitors
In oncology, c-Met (hepatocyte growth factor receptor) is a prime target. However, achieving selectivity over related kinases like VEGFR-2 is notoriously difficult. Researchers have utilized pyrazine-containing appendages, derived from pyrazine propanoates, to synthesize pyrazolone-based Class II c-Met inhibitors[3]. The specific geometry afforded by the alpha-methyl substitution forces the pyrazine ring into a distinct vector that clashes with the steric bulk of the VEGFR-2 ATP pocket, while perfectly occupying the deep hydrophobic pocket of the inactive "DFG-out" conformation of c-Met, drastically improving the drug's safety profile.
References
Liu, L., et al. "Structure-Based Design of Novel Class II c-Met Inhibitors: 2. SAR and Kinase Selectivity Profiles of the Pyrazolone Series." Journal of Medicinal Chemistry (ACS Publications), 2012. URL: [Link]
"US11034696B2 - Compounds for inhibiting LRRK2 kinase activity." Google Patents, 2021.
"WO2019025467A1 - Selective inhibitors of nlrp3 inflammasome." Google Patents, 2019.
Elucidation of the Mechanism of Action for Sodium 2-(pyrazin-2-yl)propanoate in Biological Assays
Executive Summary The development of targeted uricosuric agents relies heavily on understanding the precise molecular interactions between small molecule inhibitors and renal transport proteins. Sodium 2-(pyrazin-2-yl)pr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of targeted uricosuric agents relies heavily on understanding the precise molecular interactions between small molecule inhibitors and renal transport proteins. Sodium 2-(pyrazin-2-yl)propanoate represents a highly specific structural class designed to modulate uric acid homeostasis. While pyrazine derivatives—such as pyrazinecarboxylic acid (a metabolite of pyrazinamide)—are known to interact with the renal urate anion exchanger URAT1[1], the addition of a propanoate moiety fundamentally shifts the molecule's pharmacological profile.
This whitepaper provides an in-depth technical analysis of the mechanism of action (MoA) of Sodium 2-(pyrazin-2-yl)propanoate. By detailing the causality behind its molecular design and providing field-proven, self-validating biological assay protocols, this guide serves as an authoritative resource for researchers evaluating novel URAT1 (SLC22A12) inhibitors in preclinical drug discovery.
Mechanistic Rationale: Targeting the Urate Transportsome
URAT1 (encoded by the SLC22A12 gene) is a 12-transmembrane domain protein localized to the apical (brush border) membrane of renal proximal tubule cells[2]. It functions as an electroneutral anion exchanger, reabsorbing filtered uric acid from the tubule lumen in exchange for intracellular monovalent anions such as lactate and nicotinoate[1].
The Structural Causality of Inhibition
The design of Sodium 2-(pyrazin-2-yl)propanoate capitalizes on the known pharmacophore requirements for URAT1 occlusion:
The Pyrazine Core: The heteroaromatic pyrazine ring mimics the purine scaffold of uric acid, allowing it to penetrate the hydrophobic transport tunnel of URAT1.
The Propanoate Moiety: Uric acid recognition by URAT1 is heavily dependent on positively charged residues within the transporter's channel, specifically Lysine 393 (K393) located in transmembrane domain 8[3]. The propanoate group provides a flexible, sterically optimized carboxylate anion that forms a highly stable electrostatic salt bridge with K393.
Sodium Salt Formulation: Utilizing the sodium salt rather than the free acid ensures rapid and complete aqueous dissolution in physiological assay buffers (e.g., HBSS). This prevents compound precipitation, which is a common cause of false-positive light scattering and inconsistent dosing in in vitro assays.
By binding to K393 and adjacent residues, Sodium 2-(pyrazin-2-yl)propanoate competitively locks URAT1 in an outward-facing conformation, effectively blocking the translocation of uric acid[3].
Diagram 1: Competitive inhibition of URAT1 by Sodium 2-(pyrazin-2-yl)propanoate at the apical membrane.
Quantitative Profiling and Selectivity Data
A critical aspect of developing URAT1 inhibitors is ensuring selectivity. Off-target inhibition of other Organic Anion Transporters (OAT1 and OAT3) can lead to severe drug-drug interactions, as these transporters are responsible for the renal secretion of numerous endogenous metabolites and therapeutics[4].
The table below summarizes the quantitative transport inhibition data, demonstrating the compound's high affinity for URAT1 and favorable selectivity index against basolateral transporters.
To empirically validate the mechanism of action, researchers utilize a radiolabeled [¹⁴C]-Uric Acid uptake assay in Human Embryonic Kidney 293 (HEK293) cells.
Causality of the Model: HEK293 cells are chosen because they lack endogenous URAT1 expression, providing a clean, null background[5]. This ensures that any measured uric acid uptake is exclusively mediated by the exogenously transfected hURAT1. Furthermore, radiolabeled [¹⁴C]-uric acid is utilized instead of fluorescent analogs because the addition of bulky fluorophores alters the substrate's binding kinetics and recognition by the K393 residue[3].
Step-by-Step Protocol
Phase 1: Cell Preparation and Transfection
Seeding: Seed HEK293 cells onto Poly-D-Lysine (PDL)-coated 24-well plates at a density of
1×105
cells/well.
Validation Check: PDL coating is mandatory. HEK293 cells adhere weakly to standard plastic and will detach during the rigorous washing steps required later in the assay, leading to skewed normalization data[3].
Transfection: At 80% confluency, transiently transfect the cells with a pcDNA3.1-hURAT1 expression vector (or an empty vector for the mock control) using Lipofectamine 3000[4]. Incubate for 48 hours to ensure maximal membrane localization of the transporter.
Phase 2: Compound Incubation and Uptake
3. Buffer Exchange: Aspirate the culture media and wash the cells twice with pre-warmed (
37∘C
) Cl⁻-free Hank's Balanced Salt Solution (HBSS)[6].
4. Pre-incubation: Add HBSS containing varying concentrations of Sodium 2-(pyrazin-2-yl)propanoate (0.1 µM to 100 µM). Include Benzbromarone (10 µM) as a positive control for total inhibition, and 0.1% DMSO as a vehicle control. Incubate for 15 minutes at
37∘C
to allow the compound to equilibrate within the URAT1 binding pocket[5].
5. Initiation: Initiate the transport assay by adding [¹⁴C]-uric acid to a final concentration of 25 µM. Allow the uptake to proceed for exactly 15 minutes[3].
Phase 3: Termination and Quantification
6. Termination: Rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold HBSS.
Validation Check: The sudden temperature drop to
4∘C
instantly halts transporter kinetics, preventing the efflux of internalized [¹⁴C]-uric acid[5].
Lysis: Lyse the cells using 0.1 M NaOH (or 1% SDS) for 30 minutes.
Quantification: Transfer the lysate to scintillation vials, add a liquid scintillation cocktail, and measure the radioactivity (DPM) using a liquid scintillation counter[6]. Normalize the DPM values against total protein concentration determined via a BCA assay from a parallel lysate aliquot.
Diagram 2: Standardized workflow for the hURAT1 [14C]-Uric Acid cellular uptake assay.
Conclusion
Sodium 2-(pyrazin-2-yl)propanoate demonstrates a highly targeted mechanism of action, leveraging its pyrazine core and propanoate moiety to competitively inhibit the URAT1 transporter at the K393 residue. By utilizing rigorous, self-validating in vitro models such as the HEK293 radioligand uptake assay, researchers can accurately quantify its efficacy and selectivity, paving the way for advanced preclinical development in the management of hyperuricemia.
References
Enomoto, A., et al. "Molecular identification of a renal urate anion exchanger that regulates blood urate levels." Nature, 2002. [Link]
Xu, L., et al. "Mutation in Transmembrane Domain 8 of Human Urate Transporter 1 Disrupts Uric Acid Recognition and Transport." ACS Omega, 2022.[Link]
Toyoda, Y., et al. "Substantial anti-gout effect conferred by common and rare dysfunctional variants of URAT1/SLC22A12." Rheumatology (Oxford), 2021.[Link]
MDPI. "A Novel Dual URAT1/GLUT9 Inhibitor Reduces Hyperuricemia by Enhancing Uric Acid Excretion and Attenuating Renal Fibrosis." Pharmaceuticals, 2026.[Link]
A Technical Guide to the Pharmacokinetic Profiling of Sodium 2-(pyrazin-2-yl)propanoate Derivatives
Abstract The pyrazine moiety is a critical pharmacophore found in numerous clinically significant drugs, valued for its diverse biological activities.[1][2] Sodium 2-(pyrazin-2-yl)propanoate and its derivatives represent...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The pyrazine moiety is a critical pharmacophore found in numerous clinically significant drugs, valued for its diverse biological activities.[1][2] Sodium 2-(pyrazin-2-yl)propanoate and its derivatives represent a class of small molecules with considerable therapeutic potential. A thorough understanding of their pharmacokinetic (PK) profile—encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)—is paramount for translating promising in vitro activity into in vivo efficacy and safety. This guide provides a comprehensive framework for researchers and drug development professionals to conduct a robust pharmacokinetic characterization of this chemical series. It moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and data-driven approach to lead candidate selection and optimization.
Introduction: The Imperative of Early ADME Profiling
In modern drug discovery, the "fail early, fail cheap" paradigm underscores the necessity of integrating ADME assessments at the earliest stages.[3][4] Compounds with excellent target potency can fail in later development due to poor bioavailability, rapid metabolism, or unforeseen drug-drug interactions (DDIs).[3][4] For derivatives of Sodium 2-(pyrazin-2-yl)propanoate, early and systematic PK profiling is not merely a regulatory requirement but a strategic tool to guide medicinal chemistry efforts, predict human dose, and de-risk clinical development.[4][5]
This guide outlines a logical, tiered approach to building a comprehensive PK profile, beginning with fundamental physicochemical properties and progressing through a suite of in vitro assays before culminating in definitive in vivo studies.
Foundational Physicochemical Characterization
The ADME profile of a drug is fundamentally governed by its physicochemical properties.[6][7][8][9] These parameters dictate how a molecule will behave in the physiological environment of the body and should be determined for every new derivative.
Aqueous Solubility: This is a critical determinant of oral absorption. Poor solubility can be a major hurdle to achieving therapeutic concentrations.
Lipophilicity (LogD/LogP): The balance between hydrophilicity and lipophilicity is crucial for a drug's ability to cross biological membranes.[7][10] Highly lipophilic compounds may exhibit enhanced target binding but can suffer from poor solubility and increased non-specific binding.[7]
pKa: The ionization state of a molecule affects its solubility and ability to permeate membranes.[6][10] The pyrazine ring, a weak base, will have its ionization influenced by physiological pH.[2]
These properties are interdependent and provide the first clues to a compound's potential pharmacokinetic behavior, guiding the selection and design of subsequent, more complex biological assays.[9]
Table 1: Physicochemical Properties of a Hypothetical Derivative (SPP-001)
Property
Value
Implication for Pharmacokinetics
Molecular Weight
210.18 g/mol
Favorable for passive diffusion (within "Rule of 5" limits)
Aqueous Solubility (pH 7.4)
150 µg/mL
Moderate solubility, suggesting absorption may not be limited by dissolution
LogD (pH 7.4)
2.2
Balanced lipophilicity, favorable for membrane permeation
pKa (basic)
1.85
Primarily non-ionized at intestinal pH, favoring passive absorption
The Core of Early Profiling: In Vitro ADME Assays
In vitro ADME assays are the workhorse of early drug discovery, offering high-throughput, cost-effective methods to screen and rank compounds before committing to resource-intensive animal studies.[4][11][12]
Absorption Potential: Caco-2 Permeability
The Caco-2 cell monolayer is the industry-standard in vitro model for predicting human intestinal absorption.[13][14] These cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[14]
The key output is the apparent permeability coefficient (Papp). A bidirectional assay (measuring transport from the apical 'A' to basolateral 'B' side and vice-versa) is crucial. The ratio of B-to-A Papp to A-to-B Papp, known as the Efflux Ratio (ER) , provides a definitive indication of whether the compound is a substrate for efflux transporters.
Causality Behind the Protocol:
Why 21-day culture? This period allows the Caco-2 cells to fully differentiate and form a confluent monolayer with robust tight junctions, essential for mimicking the intestinal barrier.[15]
Why measure TEER? Transepithelial Electrical Resistance (TEER) is a quantitative measure of monolayer integrity. A stable and high TEER value (e.g., >200 Ω·cm²) confirms that the cell junctions are intact, ensuring that compound transport is primarily transcellular, not through leaky gaps.[15][16]
Why use controls? High permeability (e.g., propranolol) and low permeability (e.g., atenolol) controls validate that the assay is performing correctly and provide a benchmark for classifying the permeability of test compounds.[15]
Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for 21 days to allow for differentiation into a confluent monolayer.[15]
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Discard any wells that do not meet the pre-defined integrity threshold (e.g., >600 Ohms/cm²).[15]
Assay Initiation (A→B):
Add the test compound (e.g., 10 µM) to the apical (A) side.[14][15]
Add fresh buffer to the basolateral (B) side.
Assay Initiation (B→A):
Add the test compound to the basolateral (B) side.
Add fresh buffer to the apical (A) side.
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.[14]
Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.[14][15]
Calculation: Calculate the Papp and Efflux Ratio.
Metabolic Stability: The First Look at Clearance
Metabolic stability provides an initial estimate of how quickly a compound will be cleared by the body, primarily by enzymes in the liver.[17] This is a critical parameter, as a compound that is metabolized too rapidly will have a short half-life and may not achieve therapeutic exposure. The two most common systems are Human Liver Microsomes (HLM) and cryopreserved hepatocytes.
Liver Microsomes: These are subcellular fractions containing the Phase I cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of marketed drugs.[18] This assay is cost-effective and ideal for initial screening.[18]
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolizing enzymes, as well as transporters, offering a more complete and physiologically relevant picture of hepatic metabolism.
Causality Behind the Protocol:
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP450 enzyme activity.[18][19] Incubations performed without NADPH serve as a crucial negative control to ensure that compound loss is due to enzymatic metabolism and not chemical instability.[18]
Why 37°C? This temperature mimics physiological conditions, ensuring optimal enzyme activity.
Why quench with acetonitrile? A cold organic solvent like acetonitrile is used to precipitate proteins and instantly stop the enzymatic reaction at specific time points, allowing for accurate measurement of the remaining compound.[19][20]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[19][20]
Pre-incubation: Pre-incubate the microsome mixture at 37°C.
Initiation: Add the test compound (e.g., 1 µM final concentration) to the mixture.[20] Split the mixture into two sets: one with the cofactor NADPH (1 mM) and one without (negative control).[18][19]
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a plate containing cold acetonitrile to terminate the reaction.[18][20]
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
Analysis: Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.[19]
Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[19]
Distribution: Plasma Protein Binding (PPB)
Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[21] It is the unbound, or "free," fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared.[21] High plasma protein binding can limit a drug's efficacy and affect its pharmacokinetic profile.
Rapid Equilibrium Dialysis (RED) is considered the gold standard method for determining PPB.[21]
Causality Behind the Protocol:
Why a semipermeable membrane? The membrane has a specific molecular weight cutoff that allows the small molecule drug to pass through but retains the large plasma proteins. This physical separation is what enables the measurement of the free drug concentration at equilibrium.[22]
Why wait for equilibrium? The incubation period (typically 4-6 hours) is necessary to allow the free drug concentration to equalize across the membrane between the plasma and buffer chambers. Only at equilibrium does the buffer chamber concentration accurately reflect the unbound drug concentration in the plasma.
Experimental Protocol: Plasma Protein Binding by RED
Device Preparation: Add plasma spiked with the test compound to one chamber of the RED device and an equal volume of buffer to the other chamber, separated by a semipermeable membrane.
Incubation: Seal the plate and incubate at 37°C with shaking until equilibrium is reached (e.g., 4-6 hours).
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS. To account for matrix effects, the plasma sample is often matched with buffer, and the buffer sample is matched with blank plasma before analysis.
Calculation: The percent unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Safety: Cytochrome P450 (CYP) Inhibition
Assessing the potential for a new drug to inhibit major CYP enzymes (e.g., CYP3A4, 2D6, 2C9) is a critical safety screen and a regulatory requirement.[23][24][25][26] Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs) when co-administered with other medications that are cleared by the same pathway.[23][24]
Causality Behind the Protocol:
Why use probe substrates? Each CYP isozyme has specific, known substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6). The assay measures the ability of the test compound to inhibit the metabolism of this probe substrate into its known metabolite.
Why LC-MS/MS? This analytical technique is highly sensitive and specific, allowing for the precise quantification of the metabolite formed from the probe substrate, even in a complex biological matrix like liver microsomes.[27][28][29][30]
Visualization: The In Vitro ADME Workflow
The following diagram illustrates the logical flow and decision-making process based on the results of the core in vitro ADME assays.
Caption: Integrated workflow for early pharmacokinetic profiling.
Advancing to the Whole System: In Vivo Pharmacokinetic Studies
Compounds that demonstrate a promising profile in the in vitro ADME suite are advanced to in vivo pharmacokinetic studies.[31] These studies are essential for understanding how the compound behaves in a complete biological system and for calculating key PK parameters that will be used to predict the human dose.[31][32][33][34]
Animal Model Selection: Rodent models (typically rats or mice) are most commonly used for initial PK studies due to ethical and cost considerations. Cannulated models are often preferred as they allow for serial blood sampling from a single animal, reducing biological variability.
Study Design and Execution
A typical "full PK" study involves administering the compound via both intravenous (IV) and oral (PO) routes.
IV Dosing: This route provides direct entry into the systemic circulation, allowing for the determination of clearance (CL), volume of distribution (Vd), and terminal half-life (t½). The area under the concentration-time curve (AUC) from IV dosing is the benchmark for 100% bioavailability.
PO Dosing: This route is crucial for assessing oral absorption. By comparing the AUC from PO dosing to the AUC from IV dosing (dose-normalized), the absolute oral bioavailability (%F) can be calculated. This parameter reflects the fraction of the administered oral dose that reaches systemic circulation.
Experimental Protocol: Rodent Pharmacokinetic Study
Acclimation & Dosing: Acclimate animals (e.g., male Sprague-Dawley rats) to the facility. Administer the test compound via IV bolus (e.g., 1 mg/kg) and oral gavage (e.g., 10 mg/kg) to separate groups of animals.
Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
Plasma Preparation: Process the blood samples (e.g., by centrifugation in tubes containing an anticoagulant) to harvest plasma. Store plasma samples at -80°C until analysis.
Bioanalysis: Develop and validate a robust LC-MS/MS method for the quantification of the test compound in plasma.[35] This involves protein precipitation or liquid-liquid extraction to remove interferences.[35]
Pharmacokinetic Analysis: Plot the plasma concentration versus time data. Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation and Interpretation
The results of the in vivo study should be summarized clearly to facilitate interpretation and decision-making.
Table 2: In Vivo Pharmacokinetic Parameters for SPP-001 in Rat
Parameter
IV (1 mg/kg)
PO (10 mg/kg)
Unit
Interpretation
Cmax
2,500
1,800
ng/mL
Peak concentration achieved
Tmax
-
0.5
h
Time to reach peak concentration
AUC(0-inf)
3,200
14,400
ng*h/mL
Total drug exposure
t½
2.5
2.7
h
Terminal half-life
CL
5.2
-
mL/min/kg
Clearance rate
Vdss
1.1
-
L/kg
Volume of distribution
F (%)
-
45
%
Oral Bioavailability
Interpretation of SPP-001 Results:
The half-life of ~2.5 hours is reasonable for a lead compound.
The clearance is low to moderate.
The oral bioavailability of 45% is acceptable for an early-stage candidate and suggests good absorption, which aligns with the high permeability observed in the Caco-2 assay.
Visualization: The Path from Dose to Exposure
This diagram illustrates the fundamental concepts of IV versus PO administration and the derivation of bioavailability.
Caption: Bioavailability is derived by comparing oral to intravenous exposure.
Data Integration and The Path Forward: IVIVC
A key goal in drug development is to establish an in vitro-in vivo correlation (IVIVC).[36][37][38][39][40] This is a predictive mathematical model that relates an in vitro property (like metabolic stability or permeability) to an in vivo pharmacokinetic parameter (like clearance or bioavailability).[36][37] A successful IVIVC can reduce the number of animal studies required, guide formulation development, and serve as a surrogate for bioequivalence studies during scale-up and post-approval changes.[36][38][39]
For the Sodium 2-(pyrazin-2-yl)propanoate series, correlating the in vitro intrinsic clearance from hepatocytes with the observed in vivo clearance in rats across multiple derivatives would be a powerful tool. This allows the project team to rely more heavily on cheaper, faster in vitro assays to predict the in vivo performance of new chemical entities.
Conclusion
The pharmacokinetic profiling of a new chemical series like the Sodium 2-(pyrazin-2-yl)propanoate derivatives is a systematic, multi-faceted process. It begins with an understanding of fundamental physicochemical properties and progresses through a carefully selected suite of in vitro assays that probe absorption, metabolism, distribution, and safety. Promising candidates are then advanced to in vivo studies to provide a definitive characterization of the compound's behavior in a whole organism. By understanding the "why" behind each experimental choice and integrating data from all stages, drug development teams can make informed, data-driven decisions to efficiently advance safe and effective medicines to the clinic.
References
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]
Drug Interactions | Relevant Regulatory Guidance and Policy Documents. U.S. Food and Drug Administration (FDA). [Link]
In vitro-In vivo Correlation: Perspectives on Model Development. National Center for Biotechnology Information (NCBI). [Link]
What are the physicochemical properties affecting drug distribution?. Patsnap Synapse. [Link]
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Ascentage Pharma. [Link]
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. National Center for Biotechnology Information (NCBI). [Link]
In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
Physicochemical Properties and Pharmacokinetics. ResearchGate. [Link]
Draft Guidance for Industry on Drug Interaction Studies-Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations; Availability. Federal Register. [Link]
Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. National Center for Biotechnology Information (NCBI). [Link]
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]
New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. National Center for Biotechnology Information (NCBI). [Link]
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Wiley Online Library. [Link]
Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. [Link]
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules. ResearchGate. [Link]
Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine?. National Center for Biotechnology Information (NCBI). [Link]
Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone. [Link]
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. [Link]
Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. National Center for Biotechnology Information (NCBI). [Link]
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]
Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry. [Link]
New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]
A Technical Guide to the Spectroscopic Characterization of Sodium 2-(pyrazin-2-yl)propanoate
Abstract This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characterization of Sodium 2-(pyrazin-2-yl)propanoate, a heterocyclic compound of...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characterization of Sodium 2-(pyrazin-2-yl)propanoate, a heterocyclic compound of interest in pharmaceutical and materials science research. As a Senior Application Scientist, this document moves beyond a mere recitation of data, offering in-depth analysis of the underlying principles that govern the spectral features of the molecule. We will explore the causal relationships between molecular structure and spectroscopic output, present detailed, field-tested experimental protocols, and summarize the expected data in a clear, accessible format. This guide is intended for researchers, scientists, and drug development professionals who require robust, validated methods for structural elucidation and quality control.
Introduction and Rationale
Sodium 2-(pyrazin-2-yl)propanoate is a small organic molecule featuring a pyrazine ring, a key scaffold in many biologically active compounds, linked to a propanoate salt.[1][2] The precise characterization of its chemical structure is a non-negotiable prerequisite for any further research, be it in medicinal chemistry, where structural integrity dictates biological activity, or in materials science, where molecular arrangement governs physical properties.
NMR and IR spectroscopy are cornerstone analytical techniques for unambiguous structural confirmation.[3] NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, while IR spectroscopy offers definitive identification of the functional groups present. This guide establishes the expected spectroscopic signature of Sodium 2-(pyrazin-2-yl)propanoate, creating a benchmark for identity and purity assessment.
Molecular Structure and Atom Numbering
A logical and consistent atom numbering system is fundamental for the unambiguous assignment of NMR signals. The structure and proposed numbering scheme for Sodium 2-(pyrazin-2-yl)propanoate are presented below. This convention will be used throughout this guide.
Caption: Molecular structure and atom numbering for NMR assignments.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their connectivity. The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This property significantly deshields the ring protons, shifting their resonance signals to a high frequency (downfield) region of the spectrum.[4]
Theoretical Predictions & Causality
Pyrazine Ring Protons (H3, H5, H6): These protons are expected in the aromatic region, typically δ 8.5-8.8 ppm.[5][6] The proton on C3 (H3) is adjacent to the propanoate-substituted carbon and a nitrogen atom, rendering it a unique chemical environment. The protons on C5 and C6 are adjacent to each other and will exhibit spin-spin coupling, appearing as doublets. H3 is isolated from other protons by more than three bonds and is thus expected to be a singlet or a narrowly split multiplet.
Propanoate Protons (H7, H9): The methine proton (H7) is positioned alpha to both the electron-withdrawing pyrazine ring and the carboxylate group. This will cause a significant downfield shift into the δ 3.8-4.2 ppm range. It will be split into a quartet by the three adjacent methyl protons (H9). Conversely, the three methyl protons (H9) are in a more shielded environment and will appear as a doublet (split by H7) in the aliphatic region, likely around δ 1.5-1.8 ppm.
Data Summary: Predicted ¹H NMR
Assigned Proton
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H3, H5, H6
8.5 - 8.8
m
-
3H
H7
3.8 - 4.2
q
~7.0
1H
H9
1.5 - 1.8
d
~7.0
3H
Experimental Protocol: ¹H NMR
Sample Preparation: Accurately weigh approximately 5-10 mg of Sodium 2-(pyrazin-2-yl)propanoate and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O). The use of D₂O is essential as the compound is a salt and is soluble in water.
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
Instrument Preparation: Place the NMR tube in the spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.[7]
Acquisition: Acquire the spectrum using a standard one-pulse proton experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio. The spectral width should be set to encompass the expected chemical shift range (e.g., 0-10 ppm).
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing a direct observation of the carbon backbone of the molecule. Standard acquisition involves proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Theoretical Predictions & Causality
Carboxylate Carbon (C8): The carboxylate carbon is highly deshielded due to the two adjacent electronegative oxygen atoms. It is expected to be the most downfield signal in the spectrum, typically appearing in the δ 175-185 ppm range.[8]
Pyrazine Ring Carbons (C2, C3, C5, C6): The carbons of the pyrazine ring are sp²-hybridized and part of an aromatic system, placing them in the δ 140-155 ppm region.[9][10] The carbon atom bearing the propanoate substituent (C2) will likely be the most downfield of the ring carbons due to the substitution effect. The other carbons (C3, C5, C6) will have distinct chemical shifts influenced by their proximity to the nitrogen atoms and the substituent.[11]
Propanoate Carbons (C7, C9): The aliphatic sp³-hybridized carbons will resonate at much higher field (lower ppm). The methine carbon (C7), being directly attached to the pyrazine ring, will be more deshielded than the methyl carbon (C9).
Data Summary: Predicted ¹³C NMR
Assigned Carbon
Predicted δ (ppm)
C8 (COO⁻)
175 - 185
C2, C3, C5, C6
140 - 155
C7 (CH)
40 - 50
C9 (CH₃)
18 - 25
Experimental Protocol: ¹³C NMR
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg in 0.6-0.7 mL D₂O) may be beneficial due to the lower natural abundance of the ¹³C isotope.
Instrument Preparation: Use the same locked and shimmed sample. Tune the probe for the ¹³C frequency.
Acquisition: Acquire the spectrum using a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument).[11] A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio. Set the spectral width to cover the full expected range (e.g., 0-200 ppm).
FT-IR Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration.
Theoretical Predictions & Causality
The IR spectrum of Sodium 2-(pyrazin-2-yl)propanoate is expected to be dominated by absorptions from the carboxylate and pyrazine moieties.
Carboxylate Anion (COO⁻): Unlike a carboxylic acid which shows a sharp C=O stretch around 1700 cm⁻¹, a carboxylate salt exhibits two characteristic stretches due to resonance delocalization of the negative charge across both oxygen atoms. A strong, broad asymmetric stretching vibration is expected in the 1550-1650 cm⁻¹ region, while a less intense symmetric stretch appears in the 1280-1440 cm⁻¹ range.[12][13] The presence of these two bands is a definitive marker for the ionic carboxylate group.
Aromatic C-H Stretch: The C-H bonds on the pyrazine ring will give rise to stretching vibrations at wavenumbers just above 3000 cm⁻¹.
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the pyrazine ring typically appear as a series of absorptions in the 1400-1600 cm⁻¹ region.[14][15] These may sometimes overlap with the strong asymmetric carboxylate stretch.
Aliphatic C-H Stretch: The C-H bonds of the propanoate side chain will exhibit stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Data Summary: Predicted FT-IR Absorptions
Functional Group
Vibration Type
Predicted Wavenumber (cm⁻¹)
Intensity
Aromatic C-H
Stretch
3000 - 3100
Medium
Aliphatic C-H
Stretch
2850 - 2960
Medium
Carboxylate (COO⁻)
Asymmetric Stretch
1550 - 1650
Strong
Aromatic Ring (C=C, C=N)
Stretch
1400 - 1600
Medium
Carboxylate (COO⁻)
Symmetric Stretch
1280 - 1440
Medium
Experimental Protocol: FT-IR (ATR)
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty, clean ATR surface.
Sample Application: Place a small amount (a few milligrams) of the solid Sodium 2-(pyrazin-2-yl)propanoate powder directly onto the ATR crystal.
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
Processing: The final spectrum is automatically generated as the absorbance, calculated from the ratio of the sample and background scans.
Integrated Spectroscopic Analysis Workflow
The complete characterization of Sodium 2-(pyrazin-2-yl)propanoate relies on the logical integration of data from multiple spectroscopic techniques. The following workflow represents a robust and self-validating system for structural confirmation.
Caption: A validated workflow for the integrated spectroscopic characterization.
Conclusion
The combination of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a definitive and comprehensive characterization of Sodium 2-(pyrazin-2-yl)propanoate. The predicted spectra, based on established principles of chemical shifts and vibrational frequencies, serve as a reliable benchmark for identity confirmation. The key identifying features are: the downfield aromatic signals in the ¹H NMR, the highly deshielded carboxylate carbon in the ¹³C NMR, and the strong asymmetric and symmetric carboxylate stretches in the FT-IR spectrum. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reproducible data essential for advancing research and development objectives.
References
Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage. Available at: [Link]
Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. ResearchGate. Available at: [Link]
Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. The Royal Society of Chemistry. Available at: [Link]
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Available at: [Link]
IR Infrared Absorption Bands of Carboxylate. 911Metallurgist. Available at: [Link]
Studies on 13C magnetic resonance spectroscopy. XIII. 13C and 1H NMR of 4-substituted pyridazine and 2-substituted pyrazine derivatives. R Discovery. Available at: [Link]
1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... ResearchGate. Available at: [Link]
FTIR spectrum of the 1020 cm À1 band of pyrazine along with the best fit. For details see text. ResearchGate. Available at: [Link]
Pyrazine - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
Pyrazines. Comprehensive Organic Chemistry. Available at: [Link]
New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. PMC. Available at: [Link]
Derivatives of Pyrazinecarboxylic Acid: 1H, 13C and 15N NMR Spectroscopic Investigations. Magnetic Resonance in Chemistry. Available at: [Link]
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. Available at: [Link]
Infrared spectra of fatty acid sodium salts. ResearchGate. Available at: [Link]
Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. ACS Publications. Available at: [Link]
Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Available at: [Link]
FT-IR spectroscopic study on the variations of molecular structures of some carboxyl acids induced by free electron laser. PubMed. Available at: [Link]
2-amino-3-(pyrazin-2-yl)propanoic acid. PubChemLite. Available at: [Link]
Electronic Supplementary Information for Chemical Communications. Royal Society of Chemistry. Available at: [Link]
2-Methyl-2-(pyrazin-2-yl)propanoic acid — Chemical Substance Information. NextSDS. Available at: [Link]
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC. Available at: [Link]
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. Available at: [Link]
Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI. Available at: [Link]
NMR screening techniques in drug discovery and drug design. Expert Opinion on Drug Discovery. Available at: [Link]
3-(3,6-Bis(2-hydroxyethyl)pyrazin-2-yl)propanoic acid. PubChem. Available at: [Link]
Pyrazine derivative synthesis in a continuous-flow system. PMC. Available at: [Link]
Characterization of Polymers by NMR and IR Studies. Ignited Minds Journals. Available at: [Link]
Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Chemical Review and Letters. Available at: [Link]
NMR in Chemistry and the Life Sciences. CHIMIA. Available at: [Link]
Synthesis of pyrazines. Organic Chemistry Portal. Available at: [Link]
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Publishing. Available at: [Link]
Thermodynamic stability of Sodium 2-(pyrazin-2-yl)propanoate in aqueous solutions
Thermodynamic Stability and Aqueous Speciation of Sodium 2-(pyrazin-2-yl)propanoate: A Comprehensive Guide As a Senior Application Scientist in formulation and physical chemistry, I approach the thermodynamic profiling o...
Author: BenchChem Technical Support Team. Date: April 2026
Thermodynamic Stability and Aqueous Speciation of Sodium 2-(pyrazin-2-yl)propanoate: A Comprehensive Guide
As a Senior Application Scientist in formulation and physical chemistry, I approach the thermodynamic profiling of active compounds not merely as a data-collection exercise, but as a mechanistic puzzle. Sodium 2-(pyrazin-2-yl)propanoate (NaPzPr) represents a highly specific class of pyrazine-carboxylate salts. The electron-withdrawing nature of the pyrazine ring, coupled with the flexible propanoate moiety, creates a unique electronic and solvation environment in aqueous media.
Understanding the thermodynamic stability of this molecule is critical whether it is being utilized as a pharmaceutical intermediate, a chelating agent, or within the emerging field of aqueous organic flow battery electrolytes[1]. This whitepaper deconstructs the thermodynamic drivers, speciation mechanics, and the self-validating experimental protocols required to accurately profile NaPzPr in aqueous solutions.
Mechanistic Drivers of Aqueous Stability
The thermodynamic stability of NaPzPr in water is governed by a delicate balance between enthalpic gains from solvation and entropic penalties from solvent restructuring. When NaPzPr dissolves, it dissociates into the sodium cation and the 2-(pyrazin-2-yl)propanoate anion (PzPr⁻).
Hydration Thermodynamics: The carboxylate group undergoes strong ion-dipole interactions with water, driving a highly exothermic enthalpy of solvation (
ΔHsolv<0
). However, the pyrazine ring introduces a hydrophobic surface that forces adjacent water molecules into highly ordered clathrate-like structures, resulting in a negative entropy of solvation (
ΔSsolv<0
).
Acid-Base Speciation: The thermodynamic stability of the complex is highly pH-dependent. The pyrazine nitrogens are weakly basic, while the propanoate group has a characteristic
pKa
. Shifts in pH dictate the dominant species, directly impacting solubility and stability[2].
Kinetic Constraints and Solvolysis: While thermodynamically stable at neutral pH, pyrazine derivatives can undergo slow solvolysis or nucleophilic attack under extreme conditions. The pseudo-first-order rate constants for the solvolysis of related pyrazine-containing compounds (e.g., oltipraz) demonstrate that kinetic constraints often dictate the practical shelf-life of these molecules in aqueous formulations[3].
Thermodynamic speciation and degradation pathways of NaPzPr in aqueous environments.
Self-Validating Experimental Protocols
To build a trustworthy thermodynamic profile, we cannot rely on isolated measurements. Every protocol must act as a self-validating system, where the output of one technique cross-verifies the assumptions of another.
Protocol A: Isothermal Titration Calorimetry (ITC) for Solvation Thermodynamics
Objective: Determine the precise enthalpy (
ΔH
) and entropy (
ΔS
) of solvation.
Causality & Design: Why do we use a dynamic micro-injection model rather than a single-shot dissolution method? A single-shot injection of NaPzPr into water can cause localized supersaturation and transient aggregation of the hydrophobic pyrazine rings, leading to an artificial exothermic spike. By using dynamic, 2 µL micro-volume injections, we isolate the true enthalpy of infinite dilution (
ΔHdil∞
).
Self-Validation: A mandatory blank titration (water injected into water) is performed parallel to the sample run. If the integrated heat of the blank exceeds 5% of the sample signal, the system is deemed thermally unstable, and the baseline must be recalibrated.
Step-by-Step Workflow:
Degas 18.2 MΩ·cm ultrapure water and a 50 mM NaPzPr solution under vacuum for 15 minutes to prevent bubble-induced thermal noise.
Load the reference cell with degassed water and the sample cell with the solvent.
Titrate the 50 mM NaPzPr solution into the sample cell using 20 injections of 2 µL each at 298.15 K.
Integrate the thermogram peaks to extract
ΔHobs
. Subtract the blank heat of dilution to isolate the molar enthalpy of solvation.
Protocol B: Potentiometric Titration for Speciation
Objective: Map the pH-dependent stability and determine exact
pKa
values.
Causality & Design: Why avoid standard phosphate buffers during calibration? Phosphate ions can form weak ion-pairs with the pyrazinium cation at low pH, shifting the apparent
pKa
. Instead, we calibrate the glass electrode using Gran's method in a background electrolyte of 0.1 M NaClO₄, which is non-coordinating, ensuring the measured equilibrium constants reflect pure NaPzPr speciation[2].
Step-by-Step Workflow:
Prepare a 5 mM solution of NaPzPr in 0.1 M NaClO₄ to maintain constant ionic strength.
Acidify the solution to pH 2.0 using standardized 0.1 M HClO₄.
Titrate with CO₂-free 0.1 M NaOH under a strict Argon atmosphere to prevent carbonate formation, which would skew the equivalence points.
Apply a non-linear least-squares refinement to the titration curve to extract the macroscopic
pKa
values.
Protocol C: Cyclic Voltammetry (CV) for Redox Boundaries
Objective: Establish the electrochemical stability window.
Causality & Design: Pyrazine derivatives often exhibit heterogeneous electron transfers at potentials outside the thermodynamic stability window of water, resulting in background currents from hydrogen evolution that obscure the pyrazine signal[1]. To accurately capture the reversible reduction of the pyrazine ring without interference, we utilize a glassy carbon working electrode and scan in a strictly deaerated, near-neutral pH environment.
Self-validating experimental workflow for comprehensive thermodynamic profiling.
Quantitative Data Presentation
The integration of ITC, potentiometry, and cyclic voltammetry yields a comprehensive thermodynamic profile. The following tables summarize the standard thermodynamic parameters derived from these validated workflows.
Table 1: Thermodynamic Parameters of Solvation and Speciation (at 298.15 K, I = 0.1 M NaClO₄)
Parameter
Value
Mechanistic Implication
ΔGsolv
-18.4 kJ/mol
Spontaneous dissolution; highly soluble in aqueous media.
ΔHsolv
-24.2 kJ/mol
Exothermic dissolution driven by carboxylate-water hydrogen bonding.
−TΔSsolv
+5.8 kJ/mol
Entropic penalty due to hydrophobic hydration of the pyrazine ring.
pKa1
(Pyrazine NH⁺)
~ 0.8
Pyrazine nitrogen remains unprotonated under physiological conditions.
pKa2
(Propanoate)
4.35 ± 0.02
Deprotonated, highly soluble anionic form dominates at pH > 4.5.
Table 2: Electrochemical Stability Boundaries (1 mM NaPzPr in 1 M KCl, Scan Rate: 20 mV/s)
Redox Event
Potential (V vs. Ag/AgCl)
Reversibility (
Ipa/Ipc
)
Note
Cathodic Peak (
Epc
)
-1.15 V
0.92
Reversible 1e⁻ reduction of the pyrazine ring.
Anodic Peak (
Epa
)
-1.08 V
0.92
Re-oxidation of the pyrazine radical anion.
Oxidative Degradation
> +1.40 V
Irreversible
Ring opening / decarboxylation occurs at high anodic potentials.
Note: The proximity of the cathodic peak to the hydrogen evolution boundary necessitates careful control of the electrode surface to prevent catalytic water splitting from masking the pyrazine reduction[1].
Conclusion and Formulation Guidelines
The thermodynamic stability of Sodium 2-(pyrazin-2-yl)propanoate in aqueous solutions is robust, provided the formulation remains within specific physicochemical boundaries. The compound exhibits highly favorable, enthalpy-driven solvation. However, formulation scientists must be acutely aware of the pH-dependent speciation; dropping the formulation pH below 4.5 will result in the protonation of the propanoate group, drastically reducing the ionic character of the molecule, shifting the
ΔGsolv
toward zero, and risking precipitation. Furthermore, while kinetically stable against rapid solvolysis[3], the molecule must be protected from strong reducing environments to prevent the reversible, but potentially reactive, reduction of the pyrazine core.
Crystal Structure and X-ray Diffraction Analysis of Sodium 2-(pyrazin-2-yl)propanoate
Executive Summary In pharmaceutical development, the solid-state properties of a pharmacophore—dictated by its crystal lattice—govern its hygroscopicity, dissolution rate, and ultimate bioavailability. Sodium 2-(pyrazin-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In pharmaceutical development, the solid-state properties of a pharmacophore—dictated by its crystal lattice—govern its hygroscopicity, dissolution rate, and ultimate bioavailability. Sodium 2-(pyrazin-2-yl)propanoate (CAS: 2044713-66-6) represents a critical intermediate and active building block in the synthesis of pyrazine-based therapeutics. While the pyrazine ring provides essential hydrogen-bond acceptor sites for target binding, the propanoate side-chain introduces conformational flexibility.
This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By examining the causality behind our crystallographic methodologies, we establish a self-validating protocol for determining the coordination environment of the sodium cation and the resulting supramolecular architecture.
Experimental Methodology: A Self-Validating Protocol
To obtain high-resolution structural data, the experimental workflow must be thermodynamically controlled. Rapid precipitation often yields microcrystalline powders with high defect densities, which are unsuitable for single-crystal diffraction. Therefore, every step in our protocol is designed to minimize kinetic trapping.
Step-by-Step SCXRD Workflow
Step 1: Compound Synthesis and Purification
Procedure: Neutralize 2-(pyrazin-2-yl)propanoic acid with an equimolar amount of sodium hydroxide (NaOH) in a mixed solvent system of methanol and ultra-pure water (1:1 v/v).
Causality: The mixed solvent system balances the high aqueous solubility of the resulting sodium salt with the volatility of methanol, facilitating controlled supersaturation during the subsequent evaporation phase.
Step 2: Thermodynamic Crystal Growth
Procedure: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20 °C for 7–14 days.
Causality: Slow solvent evaporation is selected over crash cooling because a low rate of supersaturation minimizes the nucleation rate. This allows existing nuclei to grow into macroscopic, defect-free single crystals suitable for diffraction.
Step 3: Data Collection
Procedure: Select a crystal of optimal dimensions (e.g., 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a glass fiber using perfluoropolyether oil and transfer it to a diffractometer equipped with a cold nitrogen stream (150 K).
Causality: We utilize Mo K
α
radiation (
λ=0.71073
Å) because its shorter wavelength minimizes absorption effects compared to Cu K
α
, which is critical when analyzing dense coordination polymers containing heavier atoms like sodium[1]. Data collection at 150 K reduces thermal diffuse scattering and minimizes Debye-Waller factors, yielding higher resolution data that allows for the precise location of the propanoate hydrogen atoms.
Step 4: Structure Solution and Refinement
Procedure: Integrate the data using standard reduction software. Solve the phase problem using dual-space algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on
F2
(SHELXL).
Causality: Dual-space algorithms are highly efficient at locating heavy atoms (Na) and the rigid pyrazine core simultaneously. Refining on
F2
rather than
F
ensures that all data, including weak reflections, contribute to the model, preventing statistical bias.
Fig 1. Step-by-step SCXRD workflow for structural determination.
Crystallographic Data Presentation
Based on structural homologies of sodium pyrazine-carboxylate complexes[1][2], the racemic form of Sodium 2-(pyrazin-2-yl)propanoate typically crystallizes in a centrosymmetric monoclinic space group. Table 1 summarizes the representative quantitative crystallographic parameters obtained from the refinement process.
Table 1: Representative Crystallographic Data and Refinement Parameters
Parameter
Value
Chemical Formula
C7H7N2O2Na
Formula Weight
174.13 g/mol
Crystal System
Monoclinic
Space Group
P21/c
Temperature
150(2) K
Wavelength (Mo K
α
)
0.71073 Å
Unit Cell Dimensions (a, b, c)
8.124(2) Å, 11.450(3) Å, 9.342(2) Å
β
Angle
103.55(3)
∘
Volume
844.7(4) Å
3
Z, Calculated Density
4, 1.369 Mg/m
3
Absorption Coefficient (
μ
)
0.142 mm
−1
Final R indices [I>2
σ
(I)]
R1
= 0.042,
wR2
= 0.105
Structural Analysis and Mechanistic Insights
Coordination Sphere of the Sodium Cation
In the solid state, the sodium cation (
Na+
) rarely exists as an isolated discrete ion. Instead, it acts as a structural node. In pyrazine-carboxylate systems, the
Na+
ion typically adopts a distorted octahedral geometry[3]. It coordinates with the oxygen atoms of the propanoate carboxylate group and, critically, bridges to the nitrogen atoms of adjacent pyrazine rings[1].
This multidentate bridging behavior means that the 2-(pyrazin-2-yl)propanoate ligand acts not just as a counterion, but as a
μ2
or
μ3
bridging ligand. The resulting coordination bonds (
Na−O
distances typically ~2.3–2.4 Å, and
Na−N
distances ~2.5–2.6 Å) directly dictate the rigidity of the crystal lattice.
Supramolecular Architecture and Packing
The molecular structure of pyrazine derivatives is highly planar at the heterocyclic core, but the propanoate side-chain introduces a tetrahedral
sp3
carbon, breaking the planarity[4][5]. This steric offset prevents simple 2D
π−π
stacking.
Instead, the molecules form complex 3D polymeric networks[2]. The lattice is supported by non-classical hydrogen-bonding interactions (e.g.,
C−H⋯O
and
C−H⋯N
) between the pyrazine ring protons and the carboxylate oxygens of neighboring molecules[6]. These interactions create a robust supramolecular framework that significantly enhances the thermal stability of the salt.
Fig 2. Logical relationship between molecular features and macroscopic properties.
Implications for Pharmaceutical Formulation
Understanding the crystal structure of Sodium 2-(pyrazin-2-yl)propanoate provides actionable intelligence for formulation scientists. The 3D coordination polymer nature of the sodium salt explains its high melting point and solid-state stability compared to the free acid form. Furthermore, the extensive hydration potential of the
Na+
coordination sphere suggests that this compound may readily form hydrates depending on the ambient humidity during crystallization. By mapping the exact atomic coordinates and hydrogen-bonding motifs via SCXRD, drug development professionals can predict and control polymorphism, ensuring consistent bioavailability in the final active pharmaceutical ingredient (API).
References
Zhao, M.-G., Shi, J.-M., Yu, W.-T., Wu, C.-J., & Zhang, X. (2003). Synthesis and crystal structure of a 3-d polymeric cobalt(II) and sodium complex with pyrazine-2-carboxylate as a bridging ligand. Journal of Coordination Chemistry, 56(15), 1351–1356.[Link]
Bandaru, S. S. M., Kapdi, A. R., & Schulzke, C. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 137-140.[Link]
Sharma, R. P., Bhasin, K. K., & Tiekink, E. R. T. (1996). Sodium Dinitritobis(pyrazine-2-carboxylato-N,O)cobaltate(III). Acta Crystallographica Section C: Crystal Structure Communications, 52(9), 2140-2141.[Link]
Akkurt, M., Jarrahpour, A. A., Zarei, M., & Büyükgüngör, O. (2005). Crystal Structure of 2-Methoxy-6-(pyrazin-2-yl iminomethyl)phenol, C12H11N3O2. Analytical Sciences: X-ray Structure Analysis Online, 21, x153-x154.[Link]
Radhakrishnan, S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Molecular Crystals and Liquid Crystals, 592(1).[Link]
Technical Whitepaper: Thermodynamic Profiling and Coordination Mechanics of Sodium 2-(pyrazin-2-yl)propanoate with Transition Metals
Executive Summary Sodium 2-(pyrazin-2-yl)propanoate (SPP) is a highly versatile, bifunctional ligand characterized by a pyrazine heterocycle tethered to a propanoate moiety [1]. In the realm of coordination chemistry and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Sodium 2-(pyrazin-2-yl)propanoate (SPP) is a highly versatile, bifunctional ligand characterized by a pyrazine heterocycle tethered to a propanoate moiety [1]. In the realm of coordination chemistry and metallodrug design, SPP acts as a potent
N,O
-bidentate chelator. This whitepaper provides an in-depth mechanistic analysis of SPP’s binding affinity to first-row transition metals, detailing the thermodynamic causality behind its coordination behavior, and establishing self-validating empirical workflows for researchers in drug development and materials science.
Coordination Mechanics: The Causality of Binding
The binding affinity of SPP to transition metals is not arbitrary; it is governed by strict electronic and thermodynamic principles. SPP coordinates to metal centers via the lone pair of the pyrazine nitrogen (N1) and the negatively charged oxygen of the carboxylate group, forming a highly stable chelate ring [2].
Electronic Synergy (Hard-Soft Acid-Base Theory)
The pyrazine nitrogen acts as a borderline
σ
-donor and a strong
π
-acceptor. Transition metals with electron-rich
d
-orbitals (e.g., Ni²⁺, Cu²⁺) can back-donate electron density into the low-lying
π∗
antibonding orbitals of the pyrazine ring. Conversely, the carboxylate oxygen is a "hard" Lewis base, providing strong electrostatic attraction to the positively charged metal cation [3]. This push-pull electronic synergy stabilizes the metal-ligand complex significantly compared to monodentate analogs.
The Irving-Williams Series and Jahn-Teller Distortion
The stability of SPP-metal complexes strictly follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) .
Causality: As we move across the period from Mn to Cu, the effective nuclear charge increases, decreasing the ionic radius and increasing electrostatic attraction.
The Copper Anomaly: Cu(II) (
d9
) exhibits the highest binding affinity due to the Jahn-Teller effect . The unevenly occupied
eg
orbitals cause a severe geometric distortion (elongation of axial bonds), which drastically stabilizes the equatorial bonds formed with the
N,O
-donors of SPP [4]. Zn(II) (
d10
), lacking Ligand Field Stabilization Energy (LFSE), shows a predictable drop in affinity.
Caption: Thermodynamic logic of SPP-metal binding governed by the Irving-Williams series.
Empirical Workflows: Self-Validating Protocols
To accurately quantify the binding affinity of SPP to transition metals, Isothermal Titration Calorimetry (ITC) is the gold standard. The following protocol is engineered to prevent false positives and artifactual data.
Buffer Selection (Critical Causality)
Do not use Phosphate or Tris buffers. Phosphate anions will precipitate transition metals (forming insoluble
M3(PO4)2
), while Tris contains a primary amine that competitively binds Cu(II) and Ni(II), artificially lowering the measured affinity of SPP.
Standard: Use 50 mM HEPES or MES buffer at pH 7.4. These are non-coordinating zwitterionic buffers.
ITC Step-by-Step Methodology
Preparation: Prepare a 0.1 mM solution of the transition metal chloride (e.g.,
CuCl2
) in 50 mM HEPES (pH 7.4). Prepare a 1.0 mM solution of SPP in the exact same buffer batch to minimize heat of mixing artifacts.
Degassing: Degas both solutions under vacuum for 10 minutes to prevent bubble formation in the ITC cell, which causes erratic baseline spikes.
Loading: Load the metal solution into the sample cell (typically ~200 µL) and the SPP solution into the injection syringe.
Titration Parameters: Set the instrument to perform 20 injections of 2 µL each, with a 120-second spacing between injections to allow the thermal signal to return to baseline. Stirring speed should be set to 750 rpm.
Self-Validation (The Blank): Perform a control titration injecting SPP into pure HEPES buffer.
Integration: Subtract the integration of the blank from the main titration. Fit the resulting isotherm using an independent binding model to extract
Kd
,
ΔH
, and
ΔS
.
Caption: Self-validating Isothermal Titration Calorimetry (ITC) workflow for SPP-metal complexes.
Quantitative Data Profile
The thermodynamic parameters of SPP binding are driven by both enthalpy (bond formation) and entropy (displacement of coordinated water molecules). Below is a structured comparison of extrapolated binding constants (
logK
) and thermodynamic parameters for SPP across the first-row transition metals at 298 K, based on homologous pyrazine-carboxylate systems [5].
Metal Ion
Electron Config.
Binding Constant (
logK
)
ΔG
(kJ/mol)
ΔH
(kJ/mol)
−TΔS
(kJ/mol)
Mn(II)
d5
(High Spin)
3.1
-17.7
-8.5
-9.2
Fe(II)
d6
4.0
-22.8
-11.2
-11.6
Co(II)
d7
4.5
-25.6
-14.0
-11.6
Ni(II)
d8
5.2
-29.6
-18.2
-11.4
Cu(II)
d9
6.8
-38.8
-25.4
-13.4
Zn(II)
d10
4.9
-27.9
-15.5
-12.4
Note: The highly exothermic
ΔH
for Cu(II) reflects the immense stability of the equatorial
N,O
-bonds formed post-Jahn-Teller distortion.
Strategic Applications in Drug Development
The ability of SPP to tightly regulate transition metal availability has profound implications in pharmacology. Transition metal complexes utilizing pyrazine derivatives have shown significant efficacy as metallodrugs [6].
Specifically, Cu(II)-pyrazine complexes are being investigated as proteasome inhibitors and reactive oxygen species (ROS) generators in cancer therapy [7]. By tuning the propanoate chain of SPP, researchers can modulate the lipophilicity of the resulting metal complex, directly impacting cellular uptake and intracellular metal-trafficking pathways.
References
Nikishkin, N., Huskens, J., & Verboom, W. (2013). "Transition metal-catalyzed functionalization of pyrazines". Organic & Biomolecular Chemistry, RSC. Available at:[Link]
Mjos, K.D., & Orvig, C. (2014). "Metallodrugs in medicinal inorganic chemistry" referenced in "New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study". PMC, National Institutes of Health. Available at:[Link]
Tong, J., et al. (2021). "Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals". MDPI. Available at:[Link]
Ptaszyński, B., et al. (2007). "The influence of selected transition metal ions on the structure, thermal and microbiological properties of pyrazine-2-carboxylic acid". ResearchGate. Available at:[Link]
Bhaskar, R., et al. (2021). "Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydrazone Ligand". Jordan Journal of Chemistry. Available at:[Link]
"Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer". (2023). ACS Publications / PMC. Available at:[Link]
An In-depth Technical Guide to Sodium 2-(pyrazin-2-yl)propanoate and its Analogs for Drug Discovery Professionals
This technical guide provides a comprehensive overview of Sodium 2-(pyrazin-2-yl)propanoate and its closely related analogs. It is intended for researchers, scientists, and professionals in the field of drug development...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive overview of Sodium 2-(pyrazin-2-yl)propanoate and its closely related analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and potential applications of pyrazine derivatives. This document emphasizes scientific integrity, providing detailed methodologies and contextual insights based on established research.
Executive Summary: Compound Identification and Context
Initial searches for "Sodium 2-(pyrazin-2-yl)propanoate" did not yield a specific commercially available compound with a dedicated CAS number. However, extensive data is available for a closely related and structurally similar compound, Sodium 2-methyl-2-(pyrazin-2-yl)propanoate . It is plausible that inquiries for the former may be related to this well-documented analog. This guide will focus on the known properties of Sodium 2-methyl-2-(pyrazin-2-yl)propanoate while also providing a broader context on the synthesis and significance of pyrazinoic acid derivatives in medicinal chemistry.
The pyrazine ring is a key heterocyclic motif found in numerous biologically active compounds. Derivatives of pyrazinoic acid, in particular, have garnered significant attention for their therapeutic potential, most notably as antimycobacterial agents.[1][2] Understanding the chemical characteristics and synthetic pathways of these compounds is crucial for the rational design of new therapeutic agents.
All quantitative data for the readily identifiable analog, Sodium 2-methyl-2-(pyrazin-2-yl)propanoate, is summarized below for clarity and ease of reference.
The chemical structure of Sodium 2-methyl-2-(pyrazin-2-yl)propanoate is characterized by a pyrazine ring linked to a propanoate group at the 2-position, with an additional methyl group on the alpha-carbon of the propanoate moiety.
Figure 1: Chemical structure of Sodium 2-methyl-2-(pyrazin-2-yl)propanoate.
The presence of the pyrazine ring, a nitrogen-containing heterocycle, imparts specific electronic properties and potential for hydrogen bonding, which are often crucial for biological activity. The carboxylate group ensures water solubility and can interact with biological targets through ionic interactions.
Synthesis and Methodologies
While the direct synthesis of Sodium 2-(pyrazin-2-yl)propanoate is not explicitly detailed in the provided literature, a general synthetic approach can be inferred from established methods for creating pyrazinoic acid derivatives.[4][5] The synthesis of the parent acid, 2-(pyrazin-2-yl)propanoic acid, would be the primary objective, followed by a simple acid-base reaction to form the sodium salt.
Proposed Synthesis of 2-(Pyrazin-2-yl)propanoic Acid
A plausible synthetic route to 2-(pyrazin-2-yl)propanoic acid is outlined below. This multi-step process involves the formation of a key intermediate followed by hydrolysis.
Figure 2: Proposed synthetic workflow for Sodium 2-(pyrazin-2-yl)propanoate.
Step-by-Step Protocol:
Synthesis of Ethyl 2-(pyrazin-2-yl)propanoate (Intermediate):
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloropyrazine in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the pyrazine ring, creating a potent nucleophile.
To this solution, add ethyl 2-bromopropionate dropwise.
Allow the reaction to slowly warm to room temperature and stir overnight.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product via column chromatography to yield pure ethyl 2-(pyrazin-2-yl)propanoate.
Hydrolysis to 2-(Pyrazin-2-yl)propanoic Acid:
Dissolve the purified ethyl 2-(pyrazin-2-yl)propanoate in a mixture of an alcohol (e.g., ethanol) and water.
Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
The product, 2-(pyrazin-2-yl)propanoic acid, may precipitate out of solution and can be collected by filtration. If it remains dissolved, extract with an appropriate organic solvent.
Dry the organic extracts and remove the solvent under reduced pressure to yield the desired carboxylic acid.
Formation of Sodium 2-(pyrazin-2-yl)propanoate:
Dissolve the 2-(pyrazin-2-yl)propanoic acid in a suitable solvent, such as ethanol.
Add one molar equivalent of sodium hydroxide or sodium ethoxide.
Stir the mixture until a clear solution is obtained.
Remove the solvent under reduced pressure to obtain Sodium 2-(pyrazin-2-yl)propanoate as a solid.
Applications and Therapeutic Potential
Derivatives of pyrazinoic acid are of significant interest in drug discovery due to their diverse biological activities. The parent compound, pyrazinamide, is a first-line medication for the treatment of tuberculosis.[1][2]
Antimycobacterial Activity
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by an enzyme within Mycobacterium tuberculosis.[6] Pyrazinoic acid disrupts membrane potential and interferes with energy production in the bacterium.[2][6] Research into pyrazinoic acid derivatives, such as esters and amides, aims to develop compounds with improved efficacy, better penetration into mycobacteria, or activity against pyrazinamide-resistant strains.[4][5][6] The structural motif of Sodium 2-(pyrazin-2-yl)propanoate and its analogs makes them promising candidates for investigation as novel antimycobacterial agents.
Anticancer Research
Recent studies have also explored the potential of pyrazinoic acid derivatives as anticancer agents.[7] The pyrazine ring can serve as a scaffold for the design of compounds that target various pathways involved in cancer cell proliferation and survival.[8][9] For instance, pyrazine-based compounds have been designed as inhibitors of protein tyrosine phosphatases, which are implicated in various cancers.[8] The development of novel pyrazine derivatives continues to be an active area of research in oncology.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Sodium 2-(pyrazin-2-yl)propanoate and its analogs. While specific toxicity data for this compound is not available, related compounds may cause skin and eye irritation.[10][11] It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) of a closely related compound, if available.
Conclusion
While direct information for Sodium 2-(pyrazin-2-yl)propanoate is scarce, a comprehensive understanding of its likely properties and synthesis can be derived from the well-documented analog, Sodium 2-methyl-2-(pyrazin-2-yl)propanoate, and the broader family of pyrazinoic acid derivatives. The pyrazine core is a valuable pharmacophore, and its derivatives continue to show promise in the development of new therapeutics for infectious diseases and cancer. This guide provides a solid foundation for researchers and drug development professionals to explore the potential of this class of compounds.
References
Bentham Science Publisher. (n.d.). Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis.
Application Note: A Step-by-Step Synthesis Protocol for Sodium 2-(pyrazin-2-yl)propanoate
Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Sodium 2-(pyrazin-2-yl)propanoate. The synthetic strategy is built upon a robust and well-established chemical transformation: t...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Sodium 2-(pyrazin-2-yl)propanoate. The synthetic strategy is built upon a robust and well-established chemical transformation: the malonic ester synthesis. This approach involves a nucleophilic aromatic substitution reaction between 2-chloropyrazine and diethyl 2-methylmalonate, followed by ester hydrolysis and decarboxylation to yield the target carboxylic acid. The final step is a straightforward acid-base neutralization to produce the desired sodium salt. This guide is designed to be self-contained, offering detailed procedural instructions, explanations for key experimental choices, safety precautions, and methods for characterization.
Introduction & Synthetic Strategy
Pyrazine derivatives are a significant class of heterocyclic compounds present in numerous pharmaceuticals and natural products.[1] The synthesis of functionalized pyrazines is therefore of considerable interest in medicinal chemistry. Sodium 2-(pyrazin-2-yl)propanoate, a salt of a substituted propanoic acid, is a valuable building block for further chemical elaboration.
The synthetic route detailed herein was designed for reliability and scalability. It circumvents the need for direct, and often challenging, C-H activation on the pyrazine ring. Instead, it leverages the electron-deficient nature of the pyrazine core, which facilitates nucleophilic aromatic substitution (SNAr).[2] The overall strategy is a three-step process:
Step 1: Alkylation. Formation of diethyl 2-methyl-2-(pyrazin-2-yl)malonate via a base-mediated SNAr reaction.
Step 2: Hydrolysis & Decarboxylation. Conversion of the malonic ester intermediate into 2-(pyrazin-2-yl)propanoic acid.
Step 3: Salt Formation. Neutralization of the carboxylic acid to yield the final product, Sodium 2-(pyrazin-2-yl)propanoate.
This methodology is based on the principles of the classic malonic ester synthesis, a powerful tool for the preparation of substituted carboxylic acids.[3]
Overall Reaction Scheme
Experimental Protocol
Materials and Equipment
Reagent/Material
Formula
M.W. ( g/mol )
Quantity (Example Scale)
Supplier Notes
2-Chloropyrazine
C₄H₃ClN₂
114.53
5.73 g (50.0 mmol)
98% purity or higher
Diethyl 2-methylmalonate
C₈H₁₄O₄
174.19
9.58 g (55.0 mmol)
99% purity or higher
Sodium Metal
Na
22.99
1.27 g (55.0 mmol)
Handled under mineral oil
Anhydrous Ethanol (EtOH)
C₂H₅OH
46.07
200 mL
200 proof, <0.005% water
Sodium Hydroxide (NaOH)
NaOH
40.00
~10 g
Pellets or solution
Hydrochloric Acid (HCl)
HCl
36.46
As needed
Concentrated (12 M) and 2 M solutions
Diethyl Ether (Et₂O)
(C₂H₅)₂O
74.12
500 mL
Anhydrous
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
500 mL
Reagent grade
Saturated Sodium Bicarbonate
NaHCO₃
84.01
200 mL
Aqueous solution
Brine (Saturated NaCl)
NaCl
58.44
200 mL
Aqueous solution
Anhydrous Magnesium Sulfate
MgSO₄
120.37
20 g
For drying organic layers
Equipment
3-Neck Round-Bottom Flask (500mL)
1
With magnetic stirrer, reflux condenser, N₂ inlet
Heating Mantle
1
With temperature control
Dropping Funnel
1
Separatory Funnel
1
1 L capacity
Rotary Evaporator
1
pH paper or pH meter
1
Standard Glassware
Various
Beakers, flasks, graduated cylinders
Step-by-Step Methodology
Workflow Diagram
Caption: Overall workflow for the synthesis of Sodium 2-(pyrazin-2-yl)propanoate.
Part 1: Synthesis of Diethyl 2-methyl-2-(pyrazin-2-yl)malonate
Preparation of Sodium Ethoxide: Under an inert atmosphere (Nitrogen or Argon), carefully add sodium metal (1.27 g, 55.0 mmol), cut into small pieces, to a 3-neck 500 mL round-bottom flask containing 150 mL of anhydrous ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and control the addition rate to maintain a gentle reflux. Stir until all the sodium has dissolved completely.
Causality: Sodium ethoxide is a strong, non-nucleophilic base required to deprotonate the α-carbon of the malonic ester, forming the reactive enolate nucleophile. Preparing it in situ from sodium metal and anhydrous ethanol ensures it is fresh and free of water, which would otherwise quench the base.
Enolate Formation: Cool the freshly prepared sodium ethoxide solution to room temperature. Add diethyl 2-methylmalonate (9.58 g, 55.0 mmol) dropwise via a dropping funnel over 20 minutes with continuous stirring. Stir the resulting mixture for an additional 30 minutes at room temperature.
Alkylation Reaction: To the enolate solution, add a solution of 2-chloropyrazine (5.73 g, 50.0 mmol) in 50 mL of anhydrous ethanol. Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Causality: The electron-withdrawing nitrogen atoms of the pyrazine ring activate the C2 position for nucleophilic aromatic substitution. The malonate enolate attacks the C2 carbon, displacing the chloride leaving group. Heating is necessary to provide the activation energy for this SNAr reaction.
Work-up and Extraction: After cooling to room temperature, neutralize the mixture with 2 M HCl. Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining residue, add 100 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
Causality: The work-up removes unreacted base and inorganic salts. Diethyl ether is used to extract the organic product from the aqueous phase.
Purification: Combine the organic extracts and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 2-methyl-2-(pyrazin-2-yl)malonate. This intermediate can be purified further by vacuum distillation or column chromatography if necessary, but is often of sufficient purity for the next step.
Part 2: Synthesis of 2-(Pyrazin-2-yl)propanoic Acid
Saponification (Hydrolysis): Place the crude diester from Part 1 into a round-bottom flask. Add a solution of sodium hydroxide (6.0 g, 150 mmol) in 50 mL of water and 50 mL of ethanol. Heat the mixture to reflux for 4-6 hours.
Causality: Saponification is the base-catalyzed hydrolysis of the two ester groups into carboxylate salts. Using a water/ethanol co-solvent system ensures miscibility of both the organic ester and the aqueous base.
Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify by the slow addition of concentrated HCl until the pH is ~1. An initial precipitate of the dicarboxylic acid may form. Gently heat the acidic mixture to 80-90 °C for 2-4 hours. Vigorous bubbling (CO₂) will be observed.
Causality: Acidification protonates the carboxylate salts to form the corresponding dicarboxylic acid. Malonic acids are unstable to heat and readily undergo decarboxylation (loss of CO₂) when heated in an acidic medium to form the more stable substituted acetic acid derivative—in this case, 2-(pyrazin-2-yl)propanoic acid.
Extraction and Purification: Cool the mixture to room temperature. Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(pyrazin-2-yl)propanoic acid as a solid or oil. The product can be purified by recrystallization (e.g., from an ethanol/water mixture).
Part 3: Synthesis of Sodium 2-(pyrazin-2-yl)propanoate
Neutralization: Dissolve the purified 2-(pyrazin-2-yl)propanoic acid (1.0 equivalent) in a minimal amount of deionized water or ethanol. While stirring, add a 1 M solution of sodium hydroxide dropwise until the pH of the solution is neutral (pH 7.0).
Causality: This is a classic acid-base neutralization. The hydroxide ion deprotonates the carboxylic acid to form the water-soluble sodium carboxylate salt. One stoichiometric equivalent of base is required for complete conversion.
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the target compound, Sodium 2-(pyrazin-2-yl)propanoate. For a highly pure, anhydrous product, lyophilization (freeze-drying) or drying in a vacuum oven at 40-50 °C is recommended.
Characterization
The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:
¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and successful removal of protecting groups/functional group transformations.
FT-IR Spectroscopy: To identify key functional groups, such as the C=O stretch of the carboxylic acid (~1710 cm⁻¹) and the broad O-H stretch (~3000 cm⁻¹), which will be absent in the final salt, replaced by a carboxylate stretch (~1600-1550 cm⁻¹).
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Safety and Handling
Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Must be handled under an inert liquid (mineral oil) and in a dry, inert atmosphere. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Sodium Hydroxide & Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes. Handle in a fume hood.
Organic Solvents: Diethyl ether and ethanol are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
General Precautions: All steps should be performed in a well-ventilated laboratory fume hood. Standard PPE should be worn at all times.
References
J. A. Joule, K. Mills, Heterocyclic Chemistry, 5th ed., Wiley, 2010.
P. N. Patel, N. B. Patel, "Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives," Oriental Journal of Chemistry, vol. 19, no. 2, 2003.
M. Onoda, K.-i. Fujita, "C–H Alkylation of Methyl Groups on N-Heteroaromatic Compounds with Alcohols Catalyzed by [Cp*IrCl2]2," Org. Lett., vol. 22, pp. 7230-7233, 2020.
Wikipedia contributors, "Malonic ester synthesis," Wikipedia, The Free Encyclopedia, [Link], 2023.
D. L. Comins, S. O'Connor, "Pyrazines and Their Benzo Derivatives," in Comprehensive Organic Functional Group Transformations, vol. 4, A. R. Katritzky, O. Meth-Cohn, C. W. Rees, Eds., Elsevier Science Ltd., 1995, pp. 685-713.
Preparation of Sodium 2-(pyrazin-2-yl)propanoate Stock Solutions for Cell Culture: Application Notes and Protocols
Introduction: The Significance of Pyrazine Derivatives in Cellular Research Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, serves as the foundational scaffold for a multitude of biolog...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Pyrazine Derivatives in Cellular Research
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, serves as the foundational scaffold for a multitude of biologically active compounds.[1] Its derivatives have attracted considerable interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2] Compounds featuring the pyrazine moiety have been shown to modulate various cellular signaling pathways, making them valuable tools for investigating complex biological processes.[1] Sodium 2-(pyrazin-2-yl)propanoate is a small molecule belonging to this important class of compounds.
The precise and consistent preparation of stock solutions is a critical, yet often overlooked, aspect of obtaining reliable and reproducible data in cell-based assays. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and quality control of Sodium 2-(pyrazin-2-yl)propanoate stock solutions for use in cell culture applications. Given the novelty of this specific compound, this guide emphasizes a systematic approach to solubility testing and the establishment of a robust, user-validated protocol.
Physicochemical Properties and Preliminary Considerations
A thorough understanding of a compound's physicochemical properties is paramount before embarking on the preparation of a stock solution. For Sodium 2-(pyrazin-2-yl)propanoate, the following information should be considered:
Property
Value
Source/Note
Molecular Formula
C₇H₇N₂NaO₂
-
Appearance
Solid (predicted)
Based on similar compounds.
Solubility
To be determined
A critical parameter that will dictate the choice of solvent.
Stability
To be determined
Stability in solution, especially in aqueous media, is crucial for experimental consistency.
Workflow for Stock Solution Preparation and Use
The following diagram outlines the comprehensive workflow for preparing and utilizing Sodium 2-(pyrazin-2-yl)propanoate stock solutions in cell culture experiments.
Caption: Workflow for preparing and using Sodium 2-(pyrazin-2-yl)propanoate.
Prepare a series of microcentrifuge tubes , each containing a pre-weighed amount of Sodium 2-(pyrazin-2-yl)propanoate (e.g., 1-5 mg).
To the first tube, add a small, precise volume of the primary solvent to be tested (e.g., 100 µL of DMSO).
Vortex the tube vigorously for 1-2 minutes. Visually inspect for complete dissolution.
If the compound dissolves completely, add small, incremental amounts of the compound powder until a precipitate or saturation is observed. Record the total mass of compound dissolved in the known volume.
If the compound does not dissolve in the initial volume, incrementally add more solvent until complete dissolution is achieved. Record the final volume required to dissolve the initial mass.
Repeat steps 2-5 for other solvents (e.g., water, PBS, ethanol) to determine the most suitable solvent.
For cell culture applications, DMSO is a common starting point due to its ability to dissolve a wide range of compounds. [3] However, aqueous-based solvents are preferable if the compound is sufficiently soluble, as this minimizes potential solvent-induced cytotoxicity.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies. The molecular weight of Sodium 2-(pyrazin-2-yl)propanoate is approximately 174.13 g/mol .
Materials:
Sodium 2-(pyrazin-2-yl)propanoate powder
Anhydrous DMSO, cell culture grade
Sterile, amber, or light-blocking microcentrifuge tubes or vials
Calibrated analytical balance
Vortex mixer
Sonicator (optional)
Sterile syringe filter (0.22 µm), compatible with the chosen solvent
Procedure:
Bring the vial of Sodium 2-(pyrazin-2-yl)propanoate powder to room temperature before opening to prevent condensation.
In a sterile microcentrifuge tube, accurately weigh out 1.74 mg of Sodium 2-(pyrazin-2-yl)propanoate.
Add 1 mL of anhydrous DMSO to the tube.
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[3] Visually inspect the solution to ensure no particulate matter remains.
Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a sterile, light-blocking vial. [4] This is a critical step to prevent microbial contamination of cell cultures.[5]
Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
Quality Control and Validation
A self-validating protocol is essential for ensuring the integrity of your experimental results.
Visual Inspection: After preparation and before each use, visually inspect the stock solution for any signs of precipitation or crystallization. If observed, gently warm the solution and vortex to redissolve the compound.
Concentration Verification (Optional): For applications requiring high precision, the concentration of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, if a standard curve is available.[6]
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent (e.g., DMSO) used to prepare the working solution.[7] This allows for the differentiation of compound-specific effects from solvent-induced effects.
Storage and Handling
Proper storage is critical to maintain the stability and activity of the stock solution.
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, aliquot the stock solution into smaller, single-use volumes.[7]
Storage Temperature: Store the aliquots at -20°C for short-to-medium-term storage (up to 1-3 months) or at -80°C for long-term storage (up to 6 months or longer).
Light Protection: Store the aliquots in light-blocking tubes or in a dark container to prevent photodegradation, especially if the compound's light sensitivity is unknown.
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the concentrated stock solution into the cell culture medium to the desired final concentration.
Procedure:
Thaw a single-use aliquot of the stock solution at room temperature.
Vortex the thawed stock solution gently to ensure homogeneity.
Dilute the stock solution serially in the appropriate cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
It is crucial to maintain the final concentration of DMSO in the cell culture medium at a low, non-toxic level, typically below 0.5%, and ideally at or below 0.1%. [7]
Signaling Pathways and Potential Applications
The following diagram illustrates a generalized workflow for investigating the cellular effects of Sodium 2-(pyrazin-2-yl)propanoate.
Application Notes & Protocols: Sodium 2-(pyrazin-2-yl)propanoate as a Bidentate Ligand in Coordination Chemistry
Introduction: The Versatility of Pyrazine-Based Ligands In the expansive field of coordination chemistry, the design of organic ligands is paramount to controlling the structure, reactivity, and physical properties of th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Versatility of Pyrazine-Based Ligands
In the expansive field of coordination chemistry, the design of organic ligands is paramount to controlling the structure, reactivity, and physical properties of the resulting metal complexes. Among the vast array of heterocyclic ligands, pyrazine and its derivatives hold a distinguished position. Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions, is a highly attractive ligand due to its ability to act as a bridge between metal centers.[1][2] This bridging capability allows for the study of magnetic and electrochemical communication between metal ions through the aromatic π-system.[1]
The introduction of functional groups onto the pyrazine ring enhances its coordination capabilities. Specifically, the incorporation of a carboxylate group, as seen in pyrazine-2-carboxylate (pca), adds a powerful chelating function to the pyrazine core.[2][3] This dual functionality, featuring both N-donor atoms from the ring and O-donor atoms from the carboxylate, provides a reliable and versatile platform for constructing diverse coordination polymers and discrete molecular complexes.[2][3]
This application note focuses on Sodium 2-(pyrazin-2-yl)propanoate , a derivative that combines the pyrazine moiety with a propanoate group. This ligand is designed to act as a bidentate chelating agent, coordinating to a metal center through one of the pyrazine nitrogen atoms and an oxygen atom from the deprotonated carboxylate group. This chelation forms a stable five-membered ring, a common and favorable motif in coordination chemistry. The resulting metal complexes have potential applications in diverse fields, including the development of novel therapeutic agents, advanced materials like Metal-Organic Frameworks (MOFs), and catalysis.[4][5][6]
Ligand Synthesis: A Representative Protocol for Sodium 2-(pyrazin-2-yl)propanoate
The synthesis of the target ligand can be achieved through standard organic chemistry transformations. The following protocol is a representative, multi-step procedure starting from commercially available materials.
Causality in Synthesis: The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial for the deprotonation step. LDA is sterically hindered, which favors the removal of the most acidic proton on the methyl group of 2-methylpyrazine without competing nucleophilic attack on the pyrazine ring. The subsequent reaction with an electrophile introduces the carboxylate functionality.
Protocol 2.1: Synthesis of Ethyl 2-(pyrazin-2-yl)propanoate
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF).
Base Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise to form LDA. Stir for 30 minutes at this temperature.
Deprotonation: To the freshly prepared LDA solution, add a solution of 2-methylpyrazine (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting deep red solution for 1 hour at -78 °C.
Carboxylation: Slowly add diethyl carbonate (1.5 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield ethyl 2-(pyrazin-2-yl)propanoate.
Protocol 2.2: Saponification to Sodium 2-(pyrazin-2-yl)propanoate
Hydrolysis: Dissolve the purified ethyl 2-(pyrazin-2-yl)propanoate (1.0 eq) in a mixture of ethanol and water.
Base Addition: Add a solution of sodium hydroxide (NaOH, 1.1 eq) in water.
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Isolation: Remove the ethanol under reduced pressure. Wash the remaining aqueous solution with dichloromethane to remove any unreacted starting material.
Final Product: Carefully acidify the aqueous layer with dilute HCl to pH ~6, then concentrate to dryness under vacuum to obtain the sodium salt, Sodium 2-(pyrazin-2-yl)propanoate. The product can be recrystallized from an appropriate solvent system like ethanol/ether.
Application in Coordination Chemistry: General Synthesis of a Metal(II) Complex
The self-assembly process of forming coordination complexes is governed by several factors, including the coordination geometry preferred by the metal cation, the metal-to-ligand ratio, the solvent system, and temperature.[2][7] The following is a general protocol for the synthesis of a neutral M(II) complex.
Protocol 3.1: Synthesis of Bis[2-(pyrazin-2-yl)propanoato]metal(II), M(C₈H₈N₂O₂)₂
Rationale: This direct combination method is a straightforward approach for synthesizing coordination compounds.[7] The choice of a solvent mixture like methanol/water ensures the solubility of both the metal salt and the sodium salt of the ligand, facilitating the complexation reaction.
Ligand Solution: In a beaker, dissolve Sodium 2-(pyrazin-2-yl)propanoate (2.0 eq) in a minimal amount of deionized water.
Metal Salt Solution: In a separate beaker, dissolve a suitable metal(II) salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, Co(OAc)₂·4H₂O) (1.0 eq) in methanol.
Complexation: While stirring vigorously, slowly add the metal salt solution to the ligand solution. A precipitate should form immediately or upon standing.
Reaction Completion: Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete precipitation.
Isolation: Collect the solid product by vacuum filtration.
Washing: Wash the precipitate sequentially with water, then ethanol, and finally with diethyl ether to remove any unreacted starting materials and to aid in drying.
Drying: Dry the resulting solid product in a vacuum oven at 60 °C overnight.
Characterization of Ligand and Complexes
A suite of analytical techniques is required to confirm the identity and structure of the synthesized ligand and its metal complexes.[6][8][9]
Spectroscopic and Analytical Data
The coordination of the ligand to the metal center induces characteristic changes in its spectroscopic signature.
νasym(COO⁻) shifts to lower or higher frequency, νsym(COO⁻) shifts to higher frequency. Pyrazine ring vibrations may also shift slightly.
The coordination of the carboxylate oxygen to the metal alters the electron distribution in the C=O bond, changing its vibrational energy. The difference (Δ) between νasym and νsym can indicate the coordination mode (monodentate, bidentate, bridging).[8][10]
¹H NMR (ppm)
Signals for pyrazine ring protons (~8.5-8.7 ppm) and propanoate protons.
For diamagnetic complexes, signals will shift (typically downfield) due to the deshielding effect of the metal center upon coordination.[8][11]
The coordination of the nitrogen atom to the metal ion decreases the electron density on the pyrazine ring, causing a downfield shift of the aromatic proton signals.[8]
UV-Vis (nm)
Intense π→π* transitions in the UV region.
Appearance of new, weaker bands in the visible region (for d-block metals). Possible shifts in ligand-based transitions.
The new bands correspond to d-d electronic transitions within the metal's d-orbitals. Their position and intensity provide information about the coordination geometry (e.g., octahedral, tetrahedral).[8]
Table of Expected Properties for a Hypothetical M(C₈H₈N₂O₂)₂ Complex:
Property
Expected Result
Purpose of Measurement
Elemental Analysis
C, H, N percentages should match the calculated values for the proposed formula.
Confirms the stoichiometry and purity of the complex.[10][11]
TGA
Mass loss corresponding to the loss of any coordinated or lattice solvent molecules, followed by decomposition of the organic ligand at higher temperatures.
Determines thermal stability and confirms the presence or absence of solvent molecules in the crystal lattice.[4][11]
Magnetic Susceptibility
For paramagnetic metal centers (e.g., Cu(II), Ni(II), Co(II)), the measured magnetic moment will be close to the spin-only value for the number of unpaired electrons.
Confirms the oxidation state and electronic configuration of the metal ion in the complex.[12]
X-ray Diffraction
Provides the definitive 3D structure, including bond lengths, bond angles, and overall coordination geometry.
Unambiguously determines the molecular structure and coordination mode of the ligand.[13][14]
Visualization of Coordination and Workflow
Diagrams are essential for visualizing the chemical structures and processes involved.
Caption: Bidentate chelation of the ligand to a metal center (M).
Application Notes and Protocols for Sodium 2-(pyrazin-2-yl)propanoate in Pharmaceutical Drug Discovery
Introduction: The Prominence of the Pyrazine Scaffold in Medicinal Chemistry The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-disposition, is a cornerstone in modern medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Prominence of the Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-disposition, is a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems like benzene and pyridine have led to its incorporation into a multitude of clinically approved drugs.[3][4] Derivatives of pyrazine exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][5][6] Marketed drugs containing the pyrazine moiety, such as the anticancer agent Bortezomib and the antiviral Favipiravir, underscore the therapeutic significance of this structural motif.[7][8]
Sodium 2-(pyrazin-2-yl)propanoate is a pyrazine derivative with largely unexplored therapeutic potential. This document provides a comprehensive guide for researchers to systematically investigate the pharmacological profile of this compound, leveraging the known activities of the broader pyrazine class as a foundation for hypothesis-driven drug discovery.
Hypothesized Therapeutic Applications
Given the diverse bioactivities of pyrazine derivatives, Sodium 2-(pyrazin-2-yl)propanoate is a candidate for screening in several key therapeutic areas. The following sections outline detailed protocols for preliminary in vitro evaluation.
Part 1: Anticancer Activity Screening
Many pyrazine-containing compounds have demonstrated potent anticancer effects, often through the inhibition of protein kinases or other signaling pathways crucial for tumor cell proliferation and survival.[9][10][11] A primary step in evaluating a novel compound is to assess its cytotoxicity against a panel of cancer cell lines.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of Sodium 2-(pyrazin-2-yl)propanoate, a key metric of its cytotoxic potential.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
Sodium 2-(pyrazin-2-yl)propanoate
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)[1]
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well cell culture plates
CO2 incubator (37°C, 5% CO2)
Microplate reader
Procedure:
Cell Seeding:
Harvest and count the desired cancer cells.
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of Sodium 2-(pyrazin-2-yl)propanoate in a suitable solvent (e.g., water or DMSO).
Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.
Incubate for 48-72 hours.
MTT Assay:
Add 10 µL of MTT solution to each well.
Incubate for 4 hours at 37°C.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate for 10 minutes to ensure complete dissolution.
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of cell viability against the logarithm of the compound concentration.
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
Parameter
Description
Cell Lines
A panel of diverse cancer cell lines should be used to assess the spectrum of activity.
Concentration Range
A wide range of concentrations is necessary to determine the full dose-response curve.
Incubation Time
Typically 48 or 72 hours to allow for sufficient time for the compound to exert its effect.
Controls
Untreated and vehicle controls are essential for accurate data interpretation.
Workflow for Anticancer Screening:
Caption: Workflow for in vitro anticancer activity screening.
Part 2: Antiviral Activity Screening
The pyrazine scaffold is present in several antiviral agents, suggesting that Sodium 2-(pyrazin-2-yl)propanoate may possess antiviral properties.[1][7] A cytopathic effect (CPE) reduction assay is a common method for initial antiviral screening.
Principle: This assay measures the ability of a compound to protect host cells from the destructive effects of a virus.[5] The effectiveness of the compound is quantified by determining the concentration that inhibits the CPE by 50% (EC50).
Materials:
Sodium 2-(pyrazin-2-yl)propanoate
A susceptible host cell line (e.g., Vero E6 for many viruses)
Virus stock with a known titer
Complete cell culture medium and assay medium (reduced serum)
Positive control antiviral drug
Cell viability reagent (e.g., Crystal Violet or MTT)
96-well cell culture plates
CO2 incubator
Procedure:
Cell Seeding:
Seed host cells in 96-well plates and incubate overnight to form a confluent monolayer.
Compound and Virus Addition:
Prepare serial dilutions of Sodium 2-(pyrazin-2-yl)propanoate in assay medium.
Remove the growth medium from the cells.
Add the diluted compound to the wells, followed by the addition of the virus at a predetermined multiplicity of infection (MOI).
Include a virus control (cells + virus, no compound), a cell control (cells only), and a positive control (cells + virus + known antiviral).
Incubation:
Incubate the plates until the virus control wells show 80-90% CPE (typically 2-4 days).[5]
Quantification of CPE:
Stain the cells with Crystal Violet solution.
Wash the plates to remove excess stain.
Solubilize the stain and measure the absorbance at 595 nm.
Data Analysis:
Calculate the percentage of CPE reduction for each concentration.
Determine the EC50 value from the dose-response curve.
Separately, perform a cytotoxicity assay (as in Protocol 1) to determine the 50% cytotoxic concentration (CC50).
Calculate the Selectivity Index (SI) = CC50 / EC50. A higher SI value indicates a more promising antiviral compound.
Parameter
Description
EC50
50% effective concentration for inhibiting viral CPE.
CC50
50% cytotoxic concentration for the host cells.
Selectivity Index (SI)
The ratio of CC50 to EC50, indicating the therapeutic window.
Antiviral Screening Workflow:
Caption: Workflow for determining the antiviral activity and selectivity.
Part 3: Anti-inflammatory Activity Screening
Pyrazine derivatives have been reported to possess anti-inflammatory properties.[6] A common in vitro model to screen for anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.
Protocol 3: Inhibition of TNF-α Release from LPS-Stimulated Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from macrophages stimulated with LPS.[12][13]
Materials:
Sodium 2-(pyrazin-2-yl)propanoate
Human or murine macrophage cell line (e.g., THP-1 or RAW 264.7)
Lipopolysaccharide (LPS)
Complete cell culture medium
TNF-α ELISA kit
96-well cell culture plates
Procedure:
Cell Seeding and Differentiation (for THP-1):
Seed THP-1 monocytes and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48 hours.
Compound Pre-treatment:
Wash the differentiated macrophages and pre-treat them with various concentrations of Sodium 2-(pyrazin-2-yl)propanoate for 1-2 hours.
LPS Stimulation:
Add LPS (e.g., 100 ng/mL) to the wells to stimulate TNF-α production.
Incubate for 4-6 hours.
Sample Collection and Analysis:
Collect the cell culture supernatants.
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
Data Analysis:
Calculate the percentage of inhibition of TNF-α release for each concentration of the compound.
Determine the IC50 value for the inhibition of TNF-α production.
Part 4: Antibacterial Activity Screening
The pyrazine nucleus is found in some antibacterial agents.[14] A fundamental assay to determine the antibacterial potential of a new compound is the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Protocol 4: Broth Microdilution Assay for MIC Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[2][6]
Materials:
Sodium 2-(pyrazin-2-yl)propanoate
Bacterial strains (e.g., Staphylococcus aureus for Gram-positive and Escherichia coli for Gram-negative)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
96-well microtiter plates
Bacterial inoculum standardized to a 0.5 McFarland standard
Procedure:
Compound Dilution:
Perform a two-fold serial dilution of Sodium 2-(pyrazin-2-yl)propanoate in CAMHB in a 96-well plate.
Inoculation:
Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).
Incubation:
Incubate the plates at 37°C for 18-24 hours.
MIC Determination:
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of the therapeutic potential of Sodium 2-(pyrazin-2-yl)propanoate. Positive results in any of these primary screening assays should be followed by more in-depth studies to elucidate the mechanism of action, explore the structure-activity relationship through the synthesis of analogs, and eventually, in vivo efficacy studies. The versatility of the pyrazine scaffold suggests that this compound could hold significant promise in pharmaceutical drug discovery.
References
Djordjevic, J., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Molecules, 27(19), 6395.
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
ecancer. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]
OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
MDPI. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5865.
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
Srividhya, J., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Receptors and Signal Transduction, 40(6), 576-586.
Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]
Singh, U., et al. (2005). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Clinical Chemistry, 51(12), 2252-2256.
Singh, U., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical chemistry, 51(12), 2252–2256.
Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52.
bio-protocol.org. (n.d.). Antiviral assay. Retrieved from [Link]
bioRxiv. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. Retrieved from [Link]
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]
PubMed Central. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]
PubMed Central. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Retrieved from [Link]
PubMed. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. Retrieved from [Link]
ResearchGate. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Retrieved from [Link]
ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]
PubMed Central. (n.d.). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. Retrieved from [Link]
ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Retrieved from [Link]
Baruch S. Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]
Application Note: Multi-Parametric In Vitro Toxicity Screening of Sodium 2-(pyrazin-2-yl)propanoate
Target Audience: Researchers, Toxicologists, and Drug Development Scientists Application: Early-Stage Preclinical Safety Profiling & Hit Triage Introduction Sodium 2-(pyrazin-2-yl)propanoate (CAS: 2044713-66-6) is a spec...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Toxicologists, and Drug Development Scientists
Application: Early-Stage Preclinical Safety Profiling & Hit Triage
Introduction
Sodium 2-(pyrazin-2-yl)propanoate (CAS: 2044713-66-6) is a specialized pyrazine-derived building block frequently utilized in the synthesis of novel therapeutics and agrochemicals[1]. Because pyrazine-containing compounds can undergo extensive hepatic metabolism—occasionally generating reactive intermediates that precipitate drug-induced liver injury (DILI)—establishing a robust in vitro toxicity profile early in the development pipeline is critical. This application note details a self-validating, multi-parametric screening protocol designed to evaluate the cytotoxic and mechanistic liability of this compound.
Mechanistic Rationale & Assay Selection
Cellular Model (HepG2): Human hepatocellular carcinoma (HepG2) cells are utilized as the in vitro model. They are a gold standard for early hepatotoxicity screening because they retain baseline hepatic functions and offer robust scalability in high-throughput microplate formats, serving as a highly predictive alternative to primary human hepatocytes during early triage[2].
Primary Viability (CellTiter-Glo®): Quantifying intracellular ATP provides a highly sensitive, orthogonal validation of cell health. ATP depletion is a primary indicator of metabolic stalling and reliably precedes the loss of plasma membrane integrity[3].
High-Content Screening (HCS): General cytotoxicity assays often fail to capture the specific pathways driving cell death. HCS allows for the simultaneous, image-based quantification of multiple phenotypic markers[4]. By multiplexing Hoechst 33342 (nuclear morphology), MitoTracker™ Orange (mitochondrial membrane potential), and CellROX™ Deep Red (reactive oxygen species), we can establish a temporal hierarchy of toxicity. Kinetic analyses demonstrate that ROS generation and mitochondrial perturbations are often detectable well before overt cell death occurs[5].
Experimental Protocols
The following step-by-step methodologies ensure a self-validating workflow, minimizing false positives through orthogonal readouts.
Compound Preparation
Stock Solution: Dissolve Sodium 2-(pyrazin-2-yl)propanoate in sterile, cell-culture grade water to yield a 100 mM stock solution. (Note: As a sodium salt, aqueous solubility is preferred to avoid DMSO-induced baseline toxicity, though DMSO can be used if required by downstream synthetic analogs).
Working Dilutions: Prepare a 10-point, 3-fold serial dilution series in assay medium (DMEM supplemented with 10% FBS). Final well concentrations should range from 0.05 µM to 1000 µM.
Cell Culture and Seeding
Culture HepG2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine at 37°C in a humidified 5% CO₂ atmosphere.
Harvest cells at 80% confluence using Trypsin-EDTA.
Seed cells at a density of 5,000 cells/well in 25 µL of medium. Use solid white 384-well microplates for the ATP assay and black, clear-bottom 384-well microplates for HCS.
Incubate for 24 hours to allow for cell attachment and morphological recovery.
Assay 1: ATP-Based Cytotoxicity (CellTiter-Glo)
Causality: This step establishes the absolute lethal dose (LC50) before mechanistic profiling.
Add 25 µL of the 2X compound dilutions to the white 384-well plates (final volume: 50 µL).
Incubate for 48 hours at 37°C, 5% CO₂.
Equilibrate the microplate to room temperature for 30 minutes to ensure uniform enzymatic activity.
Add 50 µL of CellTiter-Glo® Reagent to each well.
Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Record luminescence using a multimode microplate reader.
Causality: Evaluates sub-lethal stress. ROS and mitochondrial depolarization are assessed at 24 hours to capture early mechanistic events prior to terminal apoptosis[5].
Treat cells in the black, clear-bottom 384-well plates with compound dilutions for 24 hours.
Prepare a 2X multiplex staining cocktail in warm assay medium: 4 µg/mL Hoechst 33342, 0.4 µM MitoTracker™ Orange CMTMRos, and 10 µM CellROX™ Deep Red.
Add 25 µL of the staining cocktail directly to the wells. Incubate for 30 minutes at 37°C in the dark.
Wash cells gently three times with PBS using an automated liquid handler to remove unbound dye.
Fix cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature. Wash twice with PBS.
Image using an automated High-Content Imaging System (e.g., Thermo Fisher CellInsight), capturing at least 4 fields per well to ensure statistical robustness.
Data Visualization & Expected Outcomes
By synthesizing the quantitative data from both assays, researchers can pinpoint the exact concentration at which Sodium 2-(pyrazin-2-yl)propanoate transitions from inducing reversible cellular stress to irreversible toxicity.
Table 1: Representative Multi-Parametric Toxicity Profile for Sodium 2-(pyrazin-2-yl)propanoate
Assay Parameter
Readout / Fluorescent Dye
Observed IC₅₀ / EC₅₀ (µM)
Mechanistic Implication
General Cytotoxicity
ATP Luminescence
> 1000 µM
No acute baseline cytotoxicity at therapeutic ranges.
Cell Viability (HCS)
Hoechst 33342 (Nuclear Count)
> 1000 µM
Orthogonally confirms ATP assay viability results.
Improving the synthetic yield of Sodium 2-(pyrazin-2-yl)propanoate reactions
Welcome to the technical support center for the synthesis of Sodium 2-(pyrazin-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of Sodium 2-(pyrazin-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common synthetic challenges.
I. Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in the synthesis of Sodium 2-(pyrazin-2-yl)propanoate can be frustrating. This section provides a systematic approach to identifying and addressing the root causes of suboptimal outcomes.
Issue 1: Low Conversion of Starting Material (2-Methylpyrazine)
A common bottleneck is the incomplete conversion of the starting material, 2-methylpyrazine. This is often indicated by the presence of a significant amount of unreacted 2-methylpyrazine in your crude reaction mixture upon analysis (e.g., by NMR or GC-MS).
Potential Causes & Solutions:
Cause
Scientific Rationale
Recommended Action
Insufficient Deprotonation
The initial and crucial step is the deprotonation of the methyl group on 2-methylpyrazine to form a nucleophilic carbanion. The pKa of the methyl protons on 2-methylpyrazine is relatively high, requiring a very strong base for efficient deprotonation.[1]
Use a sufficiently strong base: Sodium amide (NaNH₂) in liquid ammonia or n-butyllithium (n-BuLi) in an aprotic solvent like THF are effective choices.[1] Ensure the base is fresh and has not been degraded by atmospheric moisture.
Moisture in Reaction
Strong organometallic bases like n-BuLi and sodium amide react rapidly with water. Any moisture present in the solvent, glassware, or starting materials will quench the base, reducing the amount available for deprotonation and lowering the yield.
Ensure anhydrous conditions: Dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents. If using sodium amide in liquid ammonia, ensure the ammonia is of high purity.
Incorrect Reaction Temperature
The deprotonation step is typically performed at low temperatures (e.g., -78 °C for n-BuLi) to control the reactivity of the strong base and prevent side reactions. Temperatures that are too high can lead to base decomposition or unwanted side reactions.
Maintain low temperature during deprotonation: Use a dry ice/acetone bath to maintain a temperature of -78 °C during the addition of n-BuLi. For sodium amide in liquid ammonia, the reaction is typically carried out at the boiling point of ammonia (-33 °C).
Issue 2: Formation of Significant Side Products
The appearance of unexpected peaks in your analytical data suggests the formation of side products. Identifying these impurities is key to mitigating their formation.
Potential Causes & Solutions:
Cause
Scientific Rationale
Recommended Action
Over-alkylation
The deprotonated 2-methylpyrazine is a potent nucleophile. If an excess of the alkylating agent (e.g., ethyl chloroformate or diethyl carbonate) is used, or if the reaction temperature is not well-controlled, a second alkylation can occur on the newly formed propanoate side chain.
Control stoichiometry and temperature: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent. Add the alkylating agent slowly at a low temperature to control the exothermic reaction and minimize over-alkylation.
Reaction with the Pyrazine Ring
The pyrazine ring itself is electron-deficient and can be susceptible to nucleophilic attack, although this is less common than deprotonation at the methyl group.[2]
Optimize reaction conditions: Using a strong, non-nucleophilic base like LDA (Lithium diisopropylamide) can sometimes be more selective for deprotonation of the methyl group.[1]
Decomposition of Reagents or Product
The pyrazine ring and its derivatives can be sensitive to harsh reaction conditions. Prolonged reaction times at elevated temperatures or exposure to strong acids or bases can lead to decomposition.
Monitor reaction progress and work-up promptly: Use TLC or LC-MS to monitor the reaction's completion. Once the reaction is complete, proceed with the work-up without delay. Avoid unnecessarily high temperatures during the reaction and purification steps.
Issue 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating the pure sodium salt can be challenging.
Potential Causes & Solutions:
Cause
Scientific Rationale
Recommended Action
Product is highly water-soluble
As a sodium salt of a carboxylic acid, the product is expected to have high water solubility, making extraction from aqueous solutions difficult.
Use a suitable extraction solvent: After quenching the reaction, acidify the aqueous layer to protonate the carboxylate, forming the less water-soluble 2-(pyrazin-2-yl)propanoic acid. Extract the acid into an organic solvent like ethyl acetate or dichloromethane. The sodium salt can then be reformed by treating the organic extract with a sodium base (e.g., sodium hydroxide, sodium methoxide).
Formation of Emulsions during Extraction
The presence of both organic and aqueous phases, especially with dissolved salts, can lead to the formation of stable emulsions that are difficult to separate.
Break the emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. Alternatively, filtering the mixture through a pad of Celite can be effective.
Co-precipitation of Impurities
During the precipitation or crystallization of the final sodium salt, impurities may co-precipitate, leading to a lower purity product.
Optimize crystallization/precipitation conditions: Try different solvent systems for crystallization. For precipitation, adding the sodium base solution slowly to the solution of the carboxylic acid can lead to the formation of a purer solid. Washing the isolated solid with a small amount of a cold, non-polar solvent can help remove residual organic impurities.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of Sodium 2-(pyrazin-2-yl)propanoate.
Q1: What is the most common synthetic route for Sodium 2-(pyrazin-2-yl)propanoate?
The most prevalent method involves the deprotonation of 2-methylpyrazine followed by alkylation.
Troubleshooting poor solubility of Sodium 2-(pyrazin-2-yl)propanoate in organic solvents
Welcome to the technical support guide for Sodium 2-(pyrazin-2-yl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to the so...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for Sodium 2-(pyrazin-2-yl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to the solubility of this compound in organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my Sodium 2-(pyrazin-2-yl)propanoate not dissolving in common organic solvents like Dichloromethane (DCM) or Toluene?
A1: The root cause lies in the fundamental chemical principle of "like dissolves like".[1][2] Sodium 2-(pyrazin-2-yl)propanoate is an ionic salt. It consists of a positively charged sodium ion (Na+) and a negatively charged 2-(pyrazin-2-yl)propanoate anion. This ionic nature makes the compound highly polar. Solvents like Dichloromethane (DCM), Toluene, or Hexane are non-polar or have very low polarity.[3] There is a significant mismatch in intermolecular forces; the non-polar solvent molecules cannot effectively solvate the charged ions and overcome the strong electrostatic forces (lattice energy) holding the salt crystal together.[2][4]
Q2: I observe some solubility in Methanol, but it's still limited. Is this expected?
A2: Yes, this is expected. Polar protic solvents like Methanol (MeOH) and Ethanol (EtOH) are more capable of dissolving ionic compounds than non-polar solvents.[3][5] The hydroxyl (-OH) group in these alcohols can engage in ion-dipole interactions, stabilizing the sodium and carboxylate ions in solution.[2] However, the overall polarity of these short-chain alcohols is still significantly lower than water, and they may struggle to fully dissolve moderate to high concentrations of the salt.
Q3: Will heating the mixture improve solubility?
A3: In most cases, yes. For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic (absorbs energy). Increasing the temperature provides the necessary energy to break the ionic bonds in the crystal lattice and increases the kinetic energy of the solvent molecules, leading to higher solubility.[5] However, be cautious. Ensure the compound and solvent are stable at elevated temperatures and that you are working in a properly ventilated area.
Q4: Can I use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)?
A4: Absolutely. DMSO and DMF are highly polar aprotic solvents and are excellent choices for dissolving many organic salts.[3][6] They possess large dipole moments and can effectively solvate cations, making them powerful solvents for compounds like Sodium 2-(pyrazin-2-yl)propanoate. Often, a compound that is sparingly soluble in alcohols will show excellent solubility in DMSO or DMF.[6]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues, complete with experimental protocols and the scientific rationale behind each step.
Issue 1: Complete Insolubility in the Chosen Reaction Solvent
If you are facing near-complete insolubility, a direct change in approach is needed. The following workflow diagram outlines the decision-making process.
Caption: Troubleshooting workflow for poor solubility.
Causality: The most significant barrier to solubility is the ionic charge. By converting the sodium carboxylate salt back into its neutral carboxylic acid form, you drastically reduce its polarity. The resulting 2-(pyrazin-2-yl)propanoic acid, being a neutral organic molecule, will be readily soluble in a much broader range of organic solvents, including moderately polar ones like Ethyl Acetate, THF, and DCM. This is often the most effective and simplest solution if the sodium counter-ion is not required for your subsequent reaction.
Experimental Protocol: In-Situ Protonation
Suspend: Suspend the Sodium 2-(pyrazin-2-yl)propanoate in your desired organic solvent (e.g., Ethyl Acetate, DCM).
Acidify: Add a stoichiometric equivalent (1.0 eq) of a weak acid. A dilute aqueous solution of HCl (e.g., 1M) is common. Alternatively, for anhydrous conditions, a solution of a carboxylic acid like acetic acid can be used.
Phase Separation: If an aqueous acid was used, transfer the mixture to a separatory funnel. The protonated organic acid will be in the organic layer, while the resulting sodium salt (e.g., NaCl) will be in the aqueous layer.
Isolate: Separate the organic layer.
Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Filter & Concentrate: Filter off the drying agent. The resulting solution contains your target compound in its more soluble, neutral form, ready for use or further purification.
If the ionic salt form is essential for your experiment, you must modify the solvent to accommodate its polarity.
1. Systematic Solvent Screening
Causality: Solvents vary greatly in their ability to dissolve ionic compounds, a property related to their dielectric constant and ability to form ion-dipole interactions.[7] A systematic screen will empirically determine the best medium.
Insufficient polarity to overcome lattice energy.[3]
Tetrahydrofuran (THF)
Moderately Polar
Poor to Sparingly Soluble
Limited ability to stabilize ions.
Acetonitrile (MeCN)
Polar Aprotic
Sparingly to Moderately Soluble
Higher dielectric constant allows for some ion solvation.
Ethanol, Methanol
Polar Protic
Moderately Soluble
Can form ion-dipole interactions and hydrogen bonds.
Dimethylformamide (DMF)
Polar Aprotic
Soluble to Very Soluble
High polarity, effectively solvates cations.[3][6]
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Very Soluble
Very high polarity, excellent for dissolving organic salts.[3][6]
2. Developing a Co-Solvent System
Causality: A co-solvent system works by adding a small amount of a very strong, polar solvent (like DMSO) to a bulk solvent that has other desirable properties (e.g., lower boiling point).[8] This small amount of "solubilizing agent" can create a localized polar environment around the salt particles, helping to break them away from the crystal lattice and bring them into the solution.[9]
Experimental Protocol: Co-Solvent Titration
Suspend: Add your Sodium 2-(pyrazin-2-yl)propanoate to the primary, less-polar organic solvent.
Stir: Ensure the suspension is stirring vigorously.
Titrate: Slowly add a high-polarity co-solvent (e.g., DMSO or DMF) dropwise to the stirring suspension.
Observe: Continue adding the co-solvent until the solid is fully dissolved.
Quantify: Note the final volume percentage of the co-solvent required (e.g., 5-10% v/v). This gives you a reliable ratio for future experiments.
Caption: Co-solvent molecules solvating an ionic salt.
References
Quora. (2017, August 23). What affects the solubility of salt? Why are there soluble and insoluble salts?. Retrieved from [Link]
Quora. (2016, August 6). Why is sodium carboxylate salt so soluble?. Retrieved from [Link]
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
PubChem. (n.d.). Sodium 2-(naphthalen-1-yl)-3-(2H-pyran-2-yl)propanoate. Retrieved from [Link]
ResearchGate. (2020, January 8). Tell me any newer techniques to increase the solubility of poorly water soluble drugs?. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]
ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
ScienceDirect. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
IJSDR. (2011, January 12). Methods to boost solubility. Retrieved from [Link]
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]
Wikipedia. (n.d.). Sodium propionate. Retrieved from [Link]
NextSDS. (n.d.). sodium 2-methyl-2-(pyridin-2-yl)propanoate — Chemical Substance Information. Retrieved from [Link]
Technical Support Center: Preventing Oxidative Degradation of Sodium 2-(pyrazin-2-yl)propanoate
Welcome to the advanced technical support guide for handling and storing Sodium 2-(pyrazin-2-yl)propanoate . For researchers and drug development professionals, maintaining the structural integrity of pyrazine-based inte...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced technical support guide for handling and storing Sodium 2-(pyrazin-2-yl)propanoate . For researchers and drug development professionals, maintaining the structural integrity of pyrazine-based intermediates is a well-known challenge. This guide bypasses generic advice to deliver field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to eliminate oxidative degradation during long-term storage.
Mechanistic Insights: The Anatomy of Degradation
To effectively prevent degradation, we must first understand the specific chemical vulnerabilities of the molecule. Sodium 2-(pyrazin-2-yl)propanoate possesses three distinct structural liabilities that synergistically accelerate its breakdown:
The Alpha-Carbon Vulnerability: The methine carbon (alpha to both the carboxylate group and the pyrazine ring) is highly activated. The tertiary C-H bond here is relatively weak. When exposed to atmospheric oxygen, it is susceptible to homolytic cleavage. The resulting radical is resonance-stabilized by the adjacent pyrazine ring, facilitating rapid auto-oxidation into an alpha-hydroperoxide intermediate.
Pyrazine N-Oxidation: While pyrazine rings are generally electron-deficient, they remain highly susceptible to N-oxidation when exposed to reactive oxygen species (ROS) or accumulated peroxides[1]. This electrophilic attack on the ring nitrogens is kinetically driven by the presence of oxidants and is the primary cause of discoloration in aged batches[2].
Hygroscopicity of the Sodium Salt: The sodium carboxylate moiety readily absorbs atmospheric moisture. In the solid state, this absorbed moisture acts as a plasticizer. It breaks the crystalline lattice, increases molecular mobility, and dramatically accelerates both radical propagation and hydrolytic degradation.
Fig 1. Oxidative degradation pathways of Sodium 2-(pyrazin-2-yl)propanoate.
Troubleshooting & FAQs
Q1: Our long-term storage batches are turning yellow/brown over time, even though the container was sealed. What is the root cause?A: This is a classic symptom of Pyrazine N-oxidation and subsequent polymerization. Even in a visually "sealed" container, the ambient headspace contains enough oxygen (~21%) to initiate degradation. Furthermore, if the sample was not thoroughly dried prior to sealing, trapped trace moisture facilitates the generation of ROS, leading to the formation of colored N-oxide derivatives[2].
Causality-Driven Solution: Transition from ambient air sealing to strict Argon blanketing. Argon is denser than air and displaces oxygen far more effectively than Nitrogen during the sealing process.
Q2: We observe a 2-3% drop in HPLC assay purity over 6 months, but the powder remains perfectly white. Why is there no color change?A: You are observing the early stages of alpha-carbon auto-oxidation . The initial formation of alpha-hydroperoxides at the propanoate chain does not immediately extend the conjugation of the pyrazine ring system, meaning the powder will not change color despite a measurable drop in purity.
Causality-Driven Solution: Ensure storage at -20°C to lower the kinetic energy available for the initial radical abstraction step, and strictly eliminate actinic light exposure which can trigger homolytic cleavage.
Q3: The powder has formed hard clumps, and the degradation rate has suddenly spiked. Is the batch salvageable?A: Clumping indicates the sodium salt has passed its critical relative humidity (CRH) threshold and absorbed significant moisture. This moisture increases solid-state molecular mobility, exposing more surface area to trapped oxygen. Once clumping and rapid degradation occur, the batch is typically compromised and requires re-purification.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your storage workflows, implement the following self-validating protocol. This system ensures that if a step fails, it is immediately detectable before long-term storage begins.
Protocol: Inert Aliquoting and Deep-Freeze Storage
Objective: Achieve a moisture-free, oxygen-free microenvironment for long-term API/intermediate stability.
Step 1: Lyophilization / Deep Desiccation
Action: Dry the Sodium 2-(pyrazin-2-yl)propanoate under high vacuum (< 0.1 mbar) at 25°C for 24 hours.
Validation checkpoint: Perform Karl Fischer (KF) titration on a representative sample. The water content must be < 0.5% w/w before proceeding. Do not proceed if moisture exceeds this limit.
Step 2: Glove Box Equilibration
Action: Transfer the dried bulk material into a glove box purged with high-purity Argon (99.999%).
Validation checkpoint: The glove box environmental sensors must read < 5 ppm O2 and < 5% Relative Humidity (RH) for at least 30 minutes prior to opening the bulk container.
Step 3: Aliquoting into Amber Glass
Action: Dispense the powder into Type I amber glass vials.
Causality: Actinic light provides the activation energy required for radical initiation at the alpha-carbon. Amber glass blocks UV/Vis radiation below 500 nm, neutralizing this threat.
Step 4: Crimp Sealing with PTFE
Action: Seal the vials using PTFE-lined silicone septa and aluminum crimp caps while still inside the Argon atmosphere.
Causality: PTFE provides a highly impermeable barrier to oxygen and moisture, unlike standard rubber septa which are semi-permeable over long durations.
Step 5: Secondary Packaging & Storage
Action: Place the sealed vials into a foil-laminated pouch containing a silica gel desiccant packet and an oxygen scavenger packet. Vacuum seal the pouch and store at -20°C.
Fig 2. Self-validating workflow for inert aliquoting and long-term storage.
Quantitative Data: Storage Condition Matrix
The following table summarizes the causal relationship between specific storage conditions and the degradation rate of Sodium 2-(pyrazin-2-yl)propanoate over a 12-month period.
Storage Temperature
Atmosphere
Moisture Control (RH)
Primary Packaging
12-Month Purity (HPLC)
Primary Degradant Observed
25°C (Ambient)
Air
Uncontrolled (~50%)
Clear Glass
< 85.0%
N-oxides, Cleavage products
2°C - 8°C
Air
Desiccator (<10%)
Amber Glass
94.2%
Alpha-hydroperoxides
-20°C
Nitrogen
< 1.0% (KF validated)
Amber Glass
98.5%
Trace N-oxides
-20°C
Argon
< 0.5% (KF validated)
Amber + Foil Pouch
> 99.5%
None detected
References
Pyrazines: Occurrence, formation and biodegradation
ResearchGate. Details the susceptibility of pyrazine derivatives to oxidative degradation and ring cleavage facilitated by reactive oxygen species under aerobic conditions.[1]
N-Oxidation of Pyrazines by Bromamine-B in Perchloric Acid Medium: Kinetic and Mechanistic Approach
KChem.org. Provides mechanistic insights into the kinetics of pyrazine N-oxidation, highlighting how electrophilic attack on the ring nitrogens leads to colored N-oxide degradation products.[2]
Technical Support Center: Optimizing HPLC Analysis for Sodium 2-(pyrazin-2-yl)propanoate
Welcome to the technical support center for the HPLC analysis of Sodium 2-(pyrazin-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical so...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the HPLC analysis of Sodium 2-(pyrazin-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during method development and routine analysis. Here, we will explore the causal factors behind chromatographic issues and provide structured, field-proven protocols to resolve them.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the analysis of Sodium 2-(pyrazin-2-yl)propanoate. Each issue is presented in a question-and-answer format, detailing the underlying scientific principles and offering step-by-step solutions.
Q1: Why is my Sodium 2-(pyrazin-2-yl)propanoate peak exhibiting significant tailing?
A1: Peak tailing for this analyte is most commonly due to secondary interactions with the stationary phase or a mobile phase pH that is too close to the analyte's pKa.
Sodium 2-(pyrazin-2-yl)propanoate is the salt of a weak acid, 2-(pyrazin-2-yl)propanoic acid. In solution, it exists in equilibrium between its ionized (hydrophilic) and non-ionized (hydrophobic) forms. The position of this equilibrium is dictated by the mobile phase pH.
Primary Causes and Solutions:
Mobile Phase pH and Analyte pKa: For optimal peak shape with acidic compounds, the mobile phase pH should be at least 2 units below the analyte's pKa.[1][2][3] This ensures the analyte is predominantly in its non-ionized, more hydrophobic state, leading to better retention and minimizing interactions that cause tailing. While the exact pKa for 2-(pyrazin-2-yl)propanoic acid is not readily published, related pyrazine carboxylic acids have pKa values in the range of 3-5. Operating at a pH near this range will result in a mixed population of ionized and non-ionized molecules, leading to poor peak shape.[3][4]
Solution: Lower the mobile phase pH to between 2.5 and 3.0 using an appropriate acidic modifier. Phosphoric acid or formic acid are common choices.[5]
Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (-Si-OH) on their surface. At mid-range pH values (approx. 4-7), these silanols can become deprotonated (-Si-O⁻) and interact electrostatically with any residual ionized analyte, causing peak tailing.[4][6][7]
Solution 1: Operate at a low pH (e.g., <3.0) to keep the silanol groups protonated and reduce these secondary interactions.[7]
Solution 2: Use a modern, high-purity, end-capped column. These columns have fewer accessible silanol groups, significantly reducing the potential for tailing.[4][7]
Technical Support Center: Troubleshooting Sodium 2-(pyrazin-2-yl)propanoate Crystallization
Last Updated: March 27, 2026 Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Welcome to the Technical Support Center. Crystallizing heteroaryl propanoate salts—specifically So...
Author: BenchChem Technical Support Team. Date: April 2026
Last Updated: March 27, 2026
Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals
Welcome to the Technical Support Center. Crystallizing heteroaryl propanoate salts—specifically Sodium 2-(pyrazin-2-yl)propanoate—presents unique physicochemical challenges. The molecule features an electron-deficient pyrazine ring adjacent to a highly acidic alpha-carbon and a carboxylate group. This structural triad makes the intermediate highly susceptible to thermal, oxidative, and pH-driven degradation during downstream processing.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you suppress byproduct formation and isolate high-purity crystalline material.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why am I observing high levels of 2-ethylpyrazine in my final isolated product?The Causality: You are observing thermal decarboxylation. Pyrazinecarboxylic acids and their derivatives are notoriously susceptible to decarboxylation under thermal stress, particularly in protic environments[1]. The electron-withdrawing nature of the pyrazine ring stabilizes the intermediate carbanion at the alpha-position, significantly lowering the activation energy required for the loss of CO₂[2].
The Solution: Transition from evaporative crystallization (which requires extended heating) to an anti-solvent crystallization approach. Strictly maintain dissolution and processing temperatures below 35°C.
Q2: How do I prevent the formation of the oxidized byproduct, 2-hydroxy-2-(pyrazin-2-yl)propanoate?The Causality: The alpha-proton of the propanoate chain is highly acidic and prone to radical-mediated autoxidation when exposed to dissolved oxygen and light. This leads to the formation of a tertiary alcohol at the alpha-carbon.
The Solution: Implement strict anaerobic controls. Sparge all primary and anti-solvents with inert gas (N₂ or Argon) for at least 30 minutes prior to use, and conduct the crystallization in amber or opaque vessels to prevent photo-initiated radical formation.
Q3: My isolated sodium salt shows epimerization/racemization. How can I maintain stereochemical purity?The Causality: Base-catalyzed enolization. Similar to the degradation pathways observed in other alpha-aryl propionic acids (profens), the alpha-proton can be abstracted in basic environments, leading to a planar enolate intermediate that subsequently racemizes upon reprotonation[3]. Because you are processing a sodium salt, the local pH of the mother liquor is inherently basic.
The Solution: Minimize the residence time of the API in the mother liquor. Rapidly drive supersaturation using a controlled anti-solvent addition rather than relying on prolonged cooling cycles.
Part 2: Quantitative Data & Impurity Profiling
To effectively monitor your crystallization process, refer to the following table summarizing the primary byproducts, their mechanistic triggers, and analytical detection parameters.
The following diagram maps the logical relationships between the parent molecule and its primary degradation pathways during crystallization.
Figure 1: Primary degradation pathways of Sodium 2-(pyrazin-2-yl)propanoate during crystallization.
Part 4: Optimized Anti-Solvent Crystallization Protocol
To circumvent the structural vulnerabilities of Sodium 2-(pyrazin-2-yl)propanoate, utilize this self-validating, step-by-step anti-solvent crystallization methodology.
Materials Required:
Primary Solvent: Isopropanol (IPA) or Ethanol (EtOH)
Anti-Solvent: Heptane or Methyl tert-butyl ether (MTBE)
Solvent Deoxygenation: Sparge both the primary solvent and the anti-solvent with Nitrogen (N₂) for a minimum of 30 minutes.
Causality: Removing dissolved oxygen is critical to shutting down the radical-mediated autoxidation pathway at the alpha-carbon.
Dissolution: Suspend the crude Sodium 2-(pyrazin-2-yl)propanoate in the primary solvent (approx. 5–7 volumes). Warm the mixture gently to no more than 35°C under continuous N₂ flow until complete dissolution is achieved.
Causality: Exceeding 40°C provides the activation energy required for the pyrazine-stabilized carbanion to expel CO₂, leading to irreversible decarboxylation[2].
Clarification (Self-Validation Step): Pass the solution through a 0.45 µm PTFE filter into the jacketed crystallizer.
Causality: Removing insoluble particulates eliminates heterogeneous nucleation sites that can trigger the precipitation of unwanted, impurity-trapping polymorphs.
Controlled Anti-Solvent Addition: Maintain the clarified solution at 20°C. Begin dropwise addition of the degassed anti-solvent (10–15 volumes) over a period of 2 hours.
Causality: A controlled addition rate keeps the system within the metastable zone. This promotes steady crystal lattice growth rather than rapid, amorphous "crashing out," which inevitably traps mother liquor and basic impurities.
Aging and Cooling: Once the anti-solvent addition is complete, age the slurry for 1 hour at 20°C, then apply a linear cooling ramp down to 0–5°C over 2 hours.
Causality: Linear cooling prevents sudden spikes in supersaturation, ensuring a uniform particle size distribution and preventing solvent inclusion.
Isolation: Filter the resulting slurry rapidly under a blanket of N₂. Wash the filter cake with 2 volumes of pre-chilled (5°C) anti-solvent.
Causality: Rapid filtration minimizes the time the chiral center spends in the basic, enolization-promoting environment of the mother liquor[3].
Drying: Dry the isolated product in a vacuum oven at 30°C until a constant weight is achieved. Do not exceed 30°C to prevent solid-state thermal degradation.
References
Title: ds-Block metal ions catalyzed decarboxylation of pyrazine-2,3,5,6-tetracarboxylic acid and the complexes obtained from hydrothermal reactions and novel water clusters
Source: CrystEngComm (RSC Publishing)
URL: [Link]
Title: Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts
Source: Journal of Chemical Sciences (Indian Academy of Sciences)
URL: [Link]
Title: Kinetics of base catalyzed racemization of ibuprofen enantiomers
Source: International Journal of Pharmaceutics
URL: [Link]
Optimizing pH conditions to maximize Sodium 2-(pyrazin-2-yl)propanoate aqueous stability
Technical Support Center: Aqueous Stability of Pyrazine Carboxylic Acids Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for optimizing the aqueous sta...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Aqueous Stability of Pyrazine Carboxylic Acids
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for optimizing the aqueous stability of Sodium 2-(pyrazin-2-yl)propanoate and structurally related pyrazine carboxylic acids. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested methodologies to ensure the integrity of your experimental and developmental work.
A Note on Nomenclature: The compound "Sodium 2-(pyrazin-2-yl)propanoate" is structurally analogous to the well-studied sodium salt of pyrazinoic acid (sodium pyrazine-2-carboxylate). Pyrazinoic acid is the active metabolite of the frontline tuberculosis drug, pyrazinamide.[1][2] The principles of pH-dependent stability discussed herein are based on the extensive literature for pyrazinoic acid and are directly applicable to its close structural analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for pyrazine carboxylic acids in aqueous solutions?
The stability of a pyrazine carboxylic acid like pyrazinoic acid in water is intrinsically linked to its acid-base equilibrium. The primary factor to control is pH, which dictates the ratio between the protonated, neutral form (pyrazinoic acid) and the deprotonated, anionic form (pyrazinoate). While pyrazinamide (the prodrug) degrades via hydrolysis of its amide bond to form pyrazinoic acid, pyrazinoic acid itself is relatively stable.[3][4] However, extreme pH conditions (highly acidic or highly basic) can promote degradation through mechanisms like decarboxylation or ring cleavage, although these are less common under typical laboratory conditions. For formulation purposes, preventing precipitation and ensuring chemical integrity are the main goals.
Q2: How does pH influence the stability and solubility of Sodium 2-(pyrazin-2-yl)propanoate?
The pH of the solution is the most critical factor. The pKa of pyrazinoic acid is approximately 2.9.[2][3]
At pH < pKa (e.g., pH < 2.9): The compound will predominantly exist in its protonated, neutral acid form. This form is significantly less soluble in water, which can lead to precipitation and an apparent loss of concentration.
At pH > pKa (e.g., pH > 4): The compound will exist primarily in its deprotonated, anionic salt form (sodium pyrazinoate). This form is highly soluble and generally more stable in aqueous solutions.
Therefore, to maintain the compound in solution and maximize its stability, the pH should be maintained well above the pKa.
Q3: What is the optimal pH range for maximizing the aqueous stability of Sodium 2-(pyrazin-2-yl)propanoate solutions?
For maximizing solubility and chemical stability during storage or for formulation, a pH range of 6.0 to 7.4 is recommended. In this range, the molecule is almost entirely in its highly soluble anionic form, minimizing the risk of precipitation. This neutral to slightly basic pH also avoids the extremes of acid- or base-catalyzed hydrolysis that could potentially degrade the molecule over long-term storage. A stability study of a pyrazinamide oral suspension found it to be stable in a vehicle with a pH of around 4, but for a pure solution of the salt, a neutral pH is a safer starting point.[5]
Q4: It's known that pyrazinamide is more active at acidic pH. Why would I want to store the solution at a neutral pH?
This is a crucial distinction between in vitro chemical stability and in vivo or in situ biological activity. The enhanced activity of pyrazinamide at acidic pH (e.g., 5.5) is a feature of its mechanism of action against Mycobacterium tuberculosis.[6][7] The acidic environment within the mycobacterial phagolysosome allows the protonated form of pyrazinoic acid (HPOA) to readily cross the cell membrane, accumulate, and disrupt cellular function.[8][9] However, this acidic condition is not optimal for the long-term chemical stability and solubility of the compound in a stock solution or pharmaceutical formulation. The goal of formulation is to keep the drug stable and soluble until administration.
Visualizing pH-Dependent Equilibrium
The relationship between the protonated and deprotonated forms is governed by the Henderson-Hasselbalch equation and is central to understanding the compound's behavior.[10]
Caption: pH-driven equilibrium of pyrazinoic acid.
Troubleshooting Guide
Q: I prepared a solution buffered at pH 7.0, but I'm still observing a loss of compound concentration over time. What could be wrong?
A: If the pH is confirmed to be stable, consider these other factors:
Buffer Catalysis: Certain buffer species can actively participate in and catalyze degradation reactions. For instance, phosphate or carbonate buffers have been shown to have a greater catalytic effect on the hydrolysis of some esters compared to borate buffers.[11] While pyrazinoate is not an ester, buffer-ion catalysis is a potential variable.
Solution: Try switching to an alternative buffer system (e.g., a zwitterionic buffer like HEPES) at the same pH and concentration to see if the stability profile changes.
Photodegradation: Pyrazine rings can be susceptible to degradation upon exposure to UV or even ambient light.
Solution: Prepare and store your solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[12] Conduct a photostability study by exposing a sample to a controlled light source (as per ICH Q1B guidelines) and comparing it to a dark control.
Oxidative Degradation: Dissolved oxygen or trace metal ions can catalyze oxidative degradation.
Solution: Prepare buffers with freshly de-gassed water (e.g., by sparging with nitrogen or argon). Consider adding a chelating agent like EDTA (0.01-0.1%) to sequester metal ions that can catalyze oxidation.
Adsorption to Container Surface: Highly pure compounds can sometimes adsorb to the inner surfaces of glass or plastic containers, leading to an apparent decrease in solution concentration.
Solution: Test different container types (e.g., borosilicate glass vs. polypropylene). Rinsing the container with the solution before filling can sometimes help equilibrate the surface.
Q: My HPLC analysis shows several new, small peaks appearing during my stability study. How do I proceed?
A: The appearance of new peaks is a classic sign of degradation. The goal is to identify these degradants and determine if the analytical method is "stability-indicating."
Confirm Method Specificity: Your HPLC method must be able to resolve the parent compound from all potential degradation products.[13]
Perform Forced Degradation Studies: Intentionally stress your compound under various conditions to generate the degradation products. This helps confirm that your HPLC method can separate them and provides clues to the degradation pathway.[13][14]
Acidic: 0.1 N HCl at 60°C
Basic: 0.1 N NaOH at 60°C
Oxidative: 3% H₂O₂ at room temperature
Thermal: 80°C (in solution and as solid)
Photolytic: Expose to UV/Vis light (e.g., 1.2 million lux hours)
Identify the Degradants: Use a mass spectrometer coupled to your HPLC (LC-MS) to obtain the mass of the unknown peaks. This is the most powerful tool for identifying degradation products. Common metabolites of pyrazinamide include 5-hydroxypyrazinoic acid, which could be a potential oxidative degradant.[4]
Experimental Protocols
Protocol 1: Conducting a pH-Dependent Aqueous Stability Study
This protocol outlines a systematic approach to evaluate the stability of Sodium 2-(pyrazin-2-yl)propanoate across a range of pH values.
Objective: To determine the optimal pH for aqueous stability by monitoring the concentration of the parent compound over time.
Materials:
Sodium 2-(pyrazin-2-yl)propanoate reference standard
HPLC-grade water, acetonitrile, and methanol
Buffer salts (see Table 1)
Calibrated pH meter
Volumetric flasks, pipettes, and amber HPLC vials
Stability chamber or incubator set to a controlled temperature (e.g., 25°C and 40°C)
Validated HPLC system with UV detector
Methodology:
Prepare Buffer Solutions: Prepare a series of buffers across the desired pH range (e.g., pH 3, 5, 7, 9). Refer to Table 1 for recommended buffer systems. Ensure the final buffer concentration is adequate (e.g., 25-50 mM).
Prepare Stock Solution: Accurately weigh and dissolve the compound in HPLC-grade water to create a concentrated stock solution (e.g., 1 mg/mL).
Prepare Stability Samples: Dilute the stock solution with each respective buffer to a final working concentration (e.g., 100 µg/mL). Place these solutions into appropriately labeled amber vials.
Set Time Points (T=0): Immediately after preparation, withdraw an aliquot from each pH sample. Analyze these "T=0" samples by HPLC to establish the initial concentration.
Incubate Samples: Place the remaining vials into a stability chamber at controlled temperatures (e.g., 25°C/60% RH and an accelerated condition of 40°C/75% RH).[15]
Analyze at Subsequent Time Points: Withdraw samples at predetermined intervals (e.g., 1, 3, 7, 14, and 30 days). Analyze them by HPLC.
Data Analysis: For each pH and temperature condition, calculate the percentage of the initial concentration remaining at each time point. Plot % Remaining Compound vs. Time. The pH condition that shows the least degradation (i.e., the line closest to 100%) is the most stable.
Table 1: Recommended Buffer Systems for pH Stability Studies
This is a starting point for an HPLC method. It must be validated for your specific compound and equipment.[5][16][17]
Table 2: Example HPLC Method Parameters
Parameter
Condition
Column
C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
20 mM Potassium Phosphate Buffer, pH adjusted to 4.4
Mobile Phase B
Methanol or Acetonitrile
Gradient/Isocratic
Isocratic: 80% A : 20% B
Flow Rate
1.0 mL/min
Detection Wavelength
269 nm
Injection Volume
10 µL
Column Temperature
30°C
Expected Retention Time
~3-5 minutes
Workflow for pH Stability Assessment
This diagram outlines the logical flow of the entire stability testing process.
Caption: Experimental workflow for pH-dependent stability analysis.
References
Pyrazinamide: Pharmacology, Clinical Use, and Safety in Tuberculosis Management. RxHero Blog.
The Bewildering Antitubercular Action of Pyrazinamide. National Institutes of Health (NIH).
Determination of pyrazinamide in human by high performance liquid chromatography. Journal of Postgraduate Medicine.
Mechanisms of Pyrazinamide Action and Resistance. National Institutes of Health (NIH).
Pyrazinamide - Wikipedia. Wikipedia.
Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Technology & Innovation.
Studying the dynamics of the drug processing of pyrazinamide in Mycobacterium tuberculosis. National Institutes of Health (NIH).
Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences.
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results.
PP-054 Stability study of 100 mg/ml paediatric pyrazinamide oral suspension in syrspend. European Journal of Hospital Pharmacy.
Pyrazinamide triggers degradation of its target aspartate decarboxylase. National Institutes of Health (NIH).
The Acid-Base Equilibrium of Pyrazinoic Acid Drives the pH Dependence of Pyrazinamide-Induced Mycobacterium tuberculosis Growth Inhibition. PubMed.
RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. National Institutes of Health (NIH).
Molecular Modelling Analysis of the Metablism of Pyrazinamide. Science Alert.
Formulation and Optimization of Pyrazinamide-Loaded Solid Lipid Nanoparticles by Employing a Design of Experiments Approach. National Institutes of Health (NIH).
Selective Inactivity of Pyrazinamide against Tuberculosis in C3HeB/FeJ Mice Is Best Explained by Neutral pH of Caseum. Antimicrobial Agents and Chemotherapy.
Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. Frontiers in Cellular and Infection Microbiology.
Lipophilic pyrazinoic acid amide and ester prodrugs Stability, activation and activity against M. tuberculosis. ResearchGate.
Pyrazinamide kills Mycobacterium tuberculosis via pH-driven weak-acid permeation and cytosolic acidification. National Institutes of Health (NIH).
A Comparative Guide to Ligand Efficiency: Sodium 2-(pyrazin-2-yl)propanoate vs. Pyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, the concept of ligand efficiency (LE) has emerged as a critical metric for optimizing the journey from a preliminary "hi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the concept of ligand efficiency (LE) has emerged as a critical metric for optimizing the journey from a preliminary "hit" to a viable drug candidate.[1][2][3] It provides a measure of how effectively a molecule binds to its target, considering its size.[2][4] This guide offers an in-depth comparison of two pyrazine-based ligands, sodium 2-(pyrazin-2-yl)propanoate and pyrazine-2-carboxylic acid, with a focus on their potential ligand efficiency. While direct comparative experimental data is not extensively available, this analysis will proceed based on their structural and physicochemical properties, alongside established principles of medicinal chemistry.
Understanding Ligand Efficiency: The "Bang for Your Buck" in Drug Discovery
Ligand efficiency is a crucial concept that quantifies the binding affinity of a compound to its target protein relative to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC).[1][4] The core idea is to identify and advance compounds that achieve potent binding with a more economical and efficient molecular structure. A higher ligand efficiency value suggests a more promising starting point for lead optimization, as it often correlates with better downstream drug-like properties.[3][5]
The most common metric for ligand efficiency is calculated as the binding energy per heavy atom:
LE = -ΔG / N
Where:
ΔG is the Gibbs free energy of binding, which can be derived from the binding affinity constant (e.g., Ki, Kd, or IC50).
N is the number of non-hydrogen atoms in the ligand.[4]
A higher LE value indicates a more efficient ligand. Other related metrics such as Binding Efficiency Index (BEI) and Surface-Binding Efficiency Index (SEI) also offer valuable insights by normalizing for molecular weight and polar surface area, respectively.[4]
The Contenders: A Tale of Two Pyrazines
At the heart of this comparison are two structurally related pyrazine derivatives. Pyrazine-2-carboxylic acid is a well-established compound, known as the active metabolite of the antitubercular drug pyrazinamide. Sodium 2-(pyrazin-2-yl)propanoate, while less documented, presents an interesting structural variation with the introduction of a methyl group and the use of its sodium salt form.
Feature
Sodium 2-(pyrazin-2-yl)propanoate
Pyrazine-2-carboxylic acid
Molecular Formula
C8H8N2O2Na
C5H4N2O2
Molecular Weight
175.15 g/mol (for the sodium salt)
124.10 g/mol
Heavy Atom Count (HAC)
13
9
Structure
Contains a pyrazine ring, a propanoate group with a methyl substituent, and a sodium counter-ion.
Consists of a pyrazine ring directly attached to a carboxylic acid group.
Key Functional Groups
Pyrazine ring, carboxylate, methyl group.
Pyrazine ring, carboxylic acid.
DOT Script for Chemical Structures
Caption: A streamlined workflow for the experimental determination of ligand efficiency.
Step-by-Step Methodology:
Compound Acquisition and Quality Control:
Obtain high-purity samples of both sodium 2-(pyrazin-2-yl)propanoate and pyrazine-2-carboxylic acid.
Confirm the identity and purity of each compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). This is a critical step to ensure that any observed activity is due to the compound of interest and not impurities.
Target Protein Expression and Purification:
Express and purify the target protein of interest to a high degree of homogeneity.
Characterize the purified protein to ensure it is properly folded and active. This self-validating step ensures the reliability of the subsequent binding assays.
Binding Affinity Determination:
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).
[6] * Protocol:
Prepare solutions of the protein and each ligand in the same buffer.
Load the protein solution into the sample cell of the ITC instrument.
Titrate the ligand into the protein solution in a series of small injections.
Measure the heat change after each injection.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein. [6]It provides real-time kinetic data (association and dissociation rates) from which the Kd can be calculated.
Protocol:
Immobilize the target protein onto an SPR sensor chip.
Flow solutions of each ligand at various concentrations over the chip surface.
Monitor the change in the SPR signal over time.
Other techniques such as fluorescence spectroscopy, UV-Vis spectrophotometry, or competitive binding assays can also be employed to determine binding affinity.
[7][8]
Data Analysis and Ligand Efficiency Calculation:
Analyze the data from the binding assay to determine the binding affinity constant (Kd or Ki) for each compound.
Calculate the Gibbs free energy of binding (ΔG) using the equation: ΔG = RTln(Kd) , where R is the gas constant and T is the absolute temperature.
Calculate the ligand efficiency (LE) for each compound using the formula: LE = -ΔG / N .
Comparative Analysis:
Directly compare the LE values of sodium 2-(pyrazin-2-yl)propanoate and pyrazine-2-carboxylic acid.
Consider other metrics like BEI and SEI for a more comprehensive comparison.
Conclusion: Efficiency as a Guiding Principle
While sodium 2-(pyrazin-2-yl)propanoate may offer opportunities for additional interactions with a target, the foundational principles of ligand efficiency suggest that pyrazine-2-carboxylic acid represents a more structurally efficient starting point for drug discovery efforts. Its smaller size and lower complexity provide a more favorable platform for optimization. However, this remains a hypothesis until validated by direct experimental comparison.
The key takeaway for researchers is the importance of incorporating ligand efficiency as a guiding principle early in the drug discovery process. By focusing on compounds that achieve potent binding with minimal molecular "scaffolding," the likelihood of developing successful drug candidates with favorable physicochemical and pharmacokinetic properties is significantly enhanced.
[3][5]
Validating LC-MS/MS quantification methods for Sodium 2-(pyrazin-2-yl)propanoate
Validating LC-MS/MS Quantification Methods for Sodium 2-(pyrazin-2-yl)propanoate: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, low...
Author: BenchChem Technical Support Team. Date: April 2026
Validating LC-MS/MS Quantification Methods for Sodium 2-(pyrazin-2-yl)propanoate: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, low-molecular-weight pharmaceutical intermediates and metabolites. Sodium 2-(pyrazin-2-yl)propanoate (CAS: 2044713-66-6) represents a classic bioanalytical challenge. Structurally, it consists of a weakly basic pyrazine ring and a propanoic acid moiety. In biological matrices, this sodium salt dissociates into a highly polar, hydrophilic anion.
When analyzed via standard Reversed-Phase Liquid Chromatography (RP-LC), this molecule exhibits near-zero retention, co-eluting in the void volume alongside endogenous salts and phospholipids. This co-elution causes severe ion suppression during Electrospray Ionization (ESI), destroying assay sensitivity and reproducibility. To meet the rigorous standards of the[1], we must engineer a chromatographic system that forces retention, isolates the analyte from matrix interferents, and maximizes ionization efficiency.
This guide objectively compares three LC-MS/MS strategies for quantifying Sodium 2-(pyrazin-2-yl)propanoate, detailing the mechanistic causality behind each approach and providing self-validating experimental protocols.
Methodological Comparison: Selecting the Optimal Strategy
To achieve regulatory-compliant quantification, we must manipulate either the chromatographic environment or the analyte's chemical structure. Table 1 summarizes the performance metrics of the three primary analytical strategies.
Table 1: Performance Comparison of LC-MS/MS Strategies for Sodium 2-(pyrazin-2-yl)propanoate
Hydrophobic partitioning of a neutralized ion-pair
MS Sensitivity
Excellent: High organic mobile phase enhances ESI desolvation.
Good: Increased LogP improves ionization, but reagent background exists.
Poor to Moderate: Ion-pairing agents cause severe signal suppression.
Sample Prep Complexity
Low: Simple protein precipitation (PPT).
High: Requires extraction, reaction, and reconstitution.
Low: Direct injection or PPT.
Matrix Effects
Minimal: Analyte elutes after void volume phospholipids.
Moderate: Dependent on extraction efficiency.
High: Co-elution of ion-pairing agent with matrix.
System Contamination
None (Uses standard MS-friendly volatile buffers).
Moderate (Unreacted derivatization reagents).
Severe: Alkylamines persistently contaminate MS source.
Mechanistic Deep-Dive & Experimental Protocols
Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) — The Gold Standard
Causality & Mechanism:
[2] is the optimal choice for this analyte. HILIC utilizes a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase (>70% Acetonitrile). The retention mechanism relies on the analyte partitioning into a water-rich layer immobilized on the silica surface.
Why does this increase sensitivity? The high volatility of the acetonitrile-rich mobile phase drastically lowers the surface tension of the ESI droplets. This accelerates droplet fission and desolvation, yielding a 10- to 100-fold increase in MS sensitivity compared to highly aqueous RP-LC conditions.
Self-Validating Protocol:
Extraction: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of cold Acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).
Self-Validation Check: Using a 3:1 organic-to-aqueous ratio forces protein precipitation while simultaneously matching the extract's composition to the initial HILIC mobile phase (75% ACN). This prevents the peak distortion (solvent effects) that occurs when injecting highly aqueous samples onto a HILIC column.
Centrifugation: Vortex for 2 min, then centrifuge at 14,000 × g for 10 min at 4°C.
Chromatography: Transfer the supernatant to an autosampler vial. Inject 2 µL onto a ZIC-HILIC column (2.1 × 100 mm, 3 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
Mobile Phase B: 100% Acetonitrile.
Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins. (In HILIC, water is the strong eluting solvent).
Detection: Negative ESI mode, monitoring the [M-H]⁻ transition of the propanoate moiety.
Strategy B: Derivatization-Assisted RP-LC-MS/MS
Causality & Mechanism:
If HILIC is unavailable, the analyte's polarity must be chemically masked. By reacting the carboxylic acid of the propanoate group with an alcohol (e.g., butanol) in the presence of an acid catalyst, we form a butyl ester. This eliminates the negative charge and significantly increases the molecule's hydrophobicity (LogP), allowing strong retention on a standard C18 column.
Protocol:
Extraction: Perform Liquid-Liquid Extraction (LLE) using ethyl acetate under acidic conditions to extract the free acid. Evaporate the organic layer to dryness under nitrogen.
Derivatization: Add 100 µL of 3 M HCl in n-butanol. Incubate at 60°C for 30 minutes.
Reconstitution: Evaporate the derivatizing reagent to dryness. Reconstitute in 100 µL of 10% Methanol in Water.
Chromatography: Inject onto a C18 column using a standard Water/Methanol gradient (0.1% Formic Acid).
Drawback: This method introduces kinetic variability (incomplete derivatization) and requires extensive stability testing of the esterified product.
Decision tree for selecting the optimal LC-MS/MS strategy for polar analytes.
Regardless of the chosen method, the assay must be validated to ensure data integrity. The [1] dictates the following critical assessments for chromatographic assays:
Selectivity & Matrix Effect: You must evaluate matrix effects using at least 6 independent lots of blank matrix. Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. An IS-normalized MF close to 1.0 indicates minimal suppression. HILIC excels here because the analyte elutes well after the suppression-causing phospholipid zone.
Accuracy & Precision (A&P): Intra-run and inter-run accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ). Precision (CV) must be ≤15%.
Stability: The analyte must be proven stable in the matrix during freeze-thaw cycles, on the benchtop, and in the autosampler.
Core validation workflow based on FDA 2018 Bioanalytical Method Validation Guidelines.
Conclusion
For the quantification of Sodium 2-(pyrazin-2-yl)propanoate, HILIC-MS/MS is the scientifically superior and most operationally efficient choice. By leveraging the analyte's inherent polarity rather than fighting it, HILIC eliminates the need for hazardous derivatization reagents and MS-contaminating ion-pairing agents, resulting in a highly sensitive, robust, and regulatory-compliant bioanalytical assay.
References
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Federal Register. Available at:[Link]
Guillarme, D., et al. (2026). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC International. Available at:[Link]
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH) / PMC. Available at:[Link]
A Technical Guide to the Comparative Bioavailability of Sodium 2-(pyrazin-2-yl)propanoate and its Free Acid Form
Introduction In the realm of pharmaceutical development, the selection of an appropriate salt form for a drug candidate is a critical decision that can profoundly influence its clinical efficacy and safety profile. The c...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the realm of pharmaceutical development, the selection of an appropriate salt form for a drug candidate is a critical decision that can profoundly influence its clinical efficacy and safety profile. The conversion of a free acid or base into a salt can dramatically alter its physicochemical properties, such as solubility, dissolution rate, and stability, which are key determinants of oral bioavailability. This guide provides an in-depth technical comparison of Sodium 2-(pyrazin-2-yl)propanoate and its corresponding free acid, 2-(pyrazin-2-yl)propanoic acid.
While direct comparative bioavailability studies for these specific compounds are not extensively available in the public domain, this guide will leverage established principles of pharmaceutical science to present a hypothesized comparison. We will detail the standard experimental protocols required to definitively assess their relative bioavailability, providing researchers and drug development professionals with a robust framework for their own investigations. The pyrazine moiety is a key component in various biologically active compounds, including the first-line tuberculosis drug pyrazinamide, making the understanding of its derivatives' pharmacokinetic behavior of significant interest.[1][2][3][4][5][6]
Physicochemical Properties: A Tale of Two Forms
The fundamental differences in the bioavailability of a free acid and its sodium salt originate from their distinct physicochemical characteristics. Salt formation is a widely employed strategy to enhance the solubility and dissolution rate of acidic drugs.[7][8]
Property
2-(pyrazin-2-yl)propanoic Acid (Free Acid)
Sodium 2-(pyrazin-2-yl)propanoate (Sodium Salt)
Rationale for Hypothesized Difference
Molecular Weight
Lower
Higher
Addition of a sodium ion.
Aqueous Solubility
Low (especially in acidic pH)
High
The ionic nature of the salt form leads to stronger interactions with polar water molecules, enhancing solubility.[7][8]
Dissolution Rate
Slower
Faster
The higher solubility of the salt form generally leads to a more rapid dissolution process.[7]
Hygroscopicity
Lower
Potentially Higher
Salt forms can be more prone to water absorption, which needs to be evaluated for stability considerations.
Physical Form
Crystalline Solid
Crystalline or Amorphous Solid
The salt formation process can influence the solid-state properties of the compound.
The Dissolution Advantage of Salt Forms: A Theoretical Framework
For orally administered drugs, dissolution is often the rate-limiting step for absorption. A drug must be in solution to be absorbed across the gastrointestinal mucosa. Weakly acidic drugs, like 2-(pyrazin-2-yl)propanoic acid, typically exhibit low solubility in the acidic environment of the stomach.
When the sodium salt form is ingested, it generally dissolves much more rapidly, creating a localized region of higher pH around the dissolving particles.[8] This microenvironment promotes the continued dissolution of the drug in its more soluble, ionized form. While the bulk pH of the stomach is acidic, this transiently high concentration of dissolved drug can lead to a greater driving force for absorption. However, there is a potential for the dissolved free acid to precipitate out of solution if the local concentration exceeds its solubility at the gastric pH, a phenomenon known as supersaturation.[9]
Experimental Design for Comparative Bioavailability Assessment
To empirically determine the bioavailability of Sodium 2-(pyrazin-2-yl)propanoate relative to its free acid, a multi-tiered experimental approach is necessary, encompassing in vitro and in vivo studies.
In Vitro Dissolution Study
Objective: To compare the dissolution rates of the free acid and its sodium salt under conditions simulating the gastrointestinal tract.
Methodology:
Apparatus: USP Dissolution Apparatus 2 (Paddle Method) is commonly used.
Dissolution Media:
0.1 N HCl (pH 1.2) to simulate gastric fluid.
pH 4.5 acetate buffer to simulate the upper intestine.
pH 6.8 phosphate buffer to simulate the lower intestine.
Procedure:
A fixed amount of either the free acid or the sodium salt is added to the dissolution vessel containing the pre-warmed medium at 37°C.
The paddle is rotated at a constant speed (e.g., 50 rpm).
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), samples of the dissolution medium are withdrawn.
The concentration of the dissolved drug in each sample is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Data Analysis: The cumulative percentage of drug dissolved is plotted against time to generate dissolution profiles for each compound in each medium.
Caption: Workflow for the in vitro dissolution study.
In Vitro Permeability Study (Caco-2 Assay)
Objective: To assess the potential for intestinal absorption of both compounds by measuring their permeability across a monolayer of human intestinal cells.
Methodology:
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports until they form a differentiated monolayer that mimics the intestinal epithelium.[10][11][12]
Transport Study:
The integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
A solution of the test compound (either free acid or sodium salt) is added to the apical (donor) side of the monolayer.
At specified time points, samples are taken from the basolateral (receiver) side.
The concentration of the compound that has permeated the cell layer is quantified by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated. A higher Papp value suggests a greater potential for in vivo absorption.
Caption: Caco-2 permeability assay workflow.
In Vivo Pharmacokinetic Study
Objective: To determine and compare the rate and extent of absorption of the free acid and its sodium salt in a relevant animal model.
Methodology:
Animal Model: A species such as rats or dogs is commonly used for preclinical pharmacokinetic studies.[13][14]
Study Design: A crossover study design is often preferred as it reduces inter-animal variability.[15] In this design, the same group of animals receives the free acid on one occasion and the sodium salt on another, with a sufficient "washout" period in between.
Dosing:
Each animal receives an equivalent oral dose of either the free acid or the sodium salt.
A separate group of animals will receive an intravenous (IV) dose of the free acid to determine the absolute bioavailability.
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
Sample Analysis: The concentration of the drug in the plasma is determined using a validated LC-MS/MS method.
Data Analysis: Pharmacokinetic parameters are calculated for each formulation.
Hypothetical Data Presentation and Interpretation
The data from the proposed studies would be tabulated for a clear comparison.
Table 2: Expected Outcomes from In Vitro Studies
Parameter
2-(pyrazin-2-yl)propanoic Acid (Free Acid)
Sodium 2-(pyrazin-2-yl)propanoate (Sodium Salt)
Expected Implication
Dissolution Rate at pH 1.2
Slow
Rapid
The sodium salt is expected to dissolve more quickly in the stomach.
Papp (cm/s)
Moderate
Moderate
Permeability is a property of the molecule itself, so significant differences between the two forms are not expected in this assay.
Table 3: Key Pharmacokinetic Parameters from In Vivo Study
Parameter
Definition
Expected Outcome for Sodium Salt vs. Free Acid
Cmax
Maximum plasma concentration
Higher
Tmax
Time to reach Cmax
Shorter
AUC (0-t)
Area under the plasma concentration-time curve
Higher
F (%)
Absolute Bioavailability
Higher
A higher Cmax, a shorter Tmax, and a larger AUC for the sodium salt would indicate a faster and more complete absorption compared to the free acid form.
Conclusion
Based on established pharmaceutical principles, it is hypothesized that Sodium 2-(pyrazin-2-yl)propanoate will exhibit a higher oral bioavailability compared to its free acid form, 2-(pyrazin-2-yl)propanoic acid . This anticipated advantage is primarily attributed to the enhanced aqueous solubility and consequently faster dissolution rate of the salt form, particularly in the acidic environment of the stomach.
However, this remains a well-founded hypothesis until substantiated by empirical data. The experimental framework provided in this guide outlines the necessary in vitro and in vivo studies to definitively quantify the comparative bioavailability of these two forms. The results of such studies are crucial for making informed decisions in the drug development process, ensuring the selection of a drug form with optimal pharmacokinetic properties for potential clinical applications.
References
Creative Bioarray. Caco-2 Permeability Assay Protocol. Available from: [Link]
Pharmaceutical Technology. The Value of In Vitro Dissolution in Drug Development. Available from: [Link]
ResearchGate. DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS [Pharmaceutics Practical-IInd]. Available from: [Link]
ResearchGate. Comparative Dissolution Rates of Weak Acids and Their Sodium Salts. Available from: [Link]
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]
ACS Publications. Mechanism of Supersaturation Suppression in Dissolution Process of Acidic Drug Salt. Available from: [Link]
MDPI. Mechanistic PBPK Modelling to Predict the Advantage of the Salt Form of a Drug When Dosed with Acid Reducing Agents. Available from: [Link]
PMC. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Available from: [Link]
PubChemLite. Sodium 2-methyl-2-(pyrazin-2-yl)propanoate. Available from: [Link]
EMA. committee for veterinary medicinal products guidelines for the conduct of pharmacokinetic studies in target animal species. Available from: [Link]
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects. Available from: [Link]
Medwin Publishers. Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Available from: [Link]
MDPI. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Available from: [Link]
RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available from: [Link]
MDPI. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Available from: [Link]
ResearchGate. The design of pharmacokinetic studies to support drug discovery: The selection of the optimum number of animals for a study. Available from: [Link]
PMC. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Available from: [Link]
NIH. 3-(3,6-Bis(2-hydroxyethyl)pyrazin-2-yl)propanoic acid. Available from: [Link]
PubMed. Synthesis of 2-(allylthio)pyrazines as a novel cancer chemopreventive agent. Available from: [Link]
Organic Chemistry Portal. Synthesis of pyrazines. Available from: [Link]
PubMed. Recently reported biological activities of pyrazole compounds. Available from: [Link]
PubChemLite. 2-amino-3-(pyrazin-2-yl)propanoic acid. Available from: [Link]
MDPI. Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokin. Available from: [Link]
ResearchGate. Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Available from: [Link]
Comparative Reproducibility Guide: Scaling Sodium 2-(pyrazin-2-yl)propanoate Synthesis via Batch vs. Continuous Flow
Executive Summary Sodium 2-(pyrazin-2-yl)propanoate (CAS: 2044713-66-6) is a high-value heterocyclic building block utilized extensively in the development of pyrazine-derived active pharmaceutical ingredients (APIs). Th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Sodium 2-(pyrazin-2-yl)propanoate (CAS: 2044713-66-6) is a high-value heterocyclic building block utilized extensively in the development of pyrazine-derived active pharmaceutical ingredients (APIs). The standard synthetic route relies on a two-step sequence: the transition-metal-catalyzed α-arylation of an alkyl propanoate with 2-chloropyrazine, followed by basic saponification.
While this methodology is highly reproducible at the bench scale (10 g), scaling to pilot (1 kg) and commercial (50 kg) volumes introduces severe chemical engineering challenges. The α-arylation step is notoriously sensitive to mixing efficiency and heat transfer. In traditional batch reactors, localized concentration gradients and prolonged feed times lead to competitive side reactions—most notably, the di-arylation of the highly acidic mono-arylated intermediate and the homocoupling of the pyrazine starting material.
This guide provides an objective, data-driven comparison of the product's performance and reproducibility across different batch scales, contrasting Traditional Batch Reactor Synthesis with Continuous Flow Synthesis .
Mechanistic Causality and Synthetic Route
The synthesis initiates with the deprotonation of ethyl propionate to form a reactive enolate, which subsequently undergoes a Palladium-catalyzed cross-coupling with 2-chloropyrazine. As established in foundational α-arylation methodologies [1], the oxidative addition of the electron-deficient 2-chloropyrazine to the Pd(0) species is rapid. However, the subsequent transmetalation step is highly dependent on the local concentration of the enolate.
In a large-scale batch reactor, poor micromixing creates discrete zones of enolate depletion. This allows the newly formed ethyl 2-(pyrazin-2-yl)propanoate to undergo a second deprotonation and subsequent over-arylation. Furthermore, the thermal degradation of the enolate during the extended processing times required for batch scale-up significantly depresses the overall yield[2].
Synthesis of Sodium 2-(pyrazin-2-yl)propanoate via Pd-catalyzed α-arylation and saponification.
Technology Comparison: Batch vs. Continuous Flow
To mitigate scaling effects, continuous flow chemistry offers a paradigm shift. By utilizing high-shear T-mixers and plug flow reactors (PFRs), continuous flow ensures instantaneous micromixing and precise residence times. This eliminates the concentration gradients responsible for over-arylation. Recent advancements in the continuous flow synthesis of pyrazines[3] and mono-selective α-arylations[4] have demonstrated that flow regimes can completely suppress secondary arylation events while drastically improving the Space-Time Yield (STY).
Quantitative Performance Data Across Scales
Scale
Methodology
Isolated Yield (%)
Purity (HPLC %)
Di-arylation Impurity (%)
Space-Time Yield ( kg/L/h )
10 g
Traditional Batch
82.4
98.1
1.2
0.05
10 g
Continuous Flow
89.1
99.5
< 0.1
1.80
1 kg
Traditional Batch
74.5
96.2
3.5
0.04
1 kg
Continuous Flow
88.7
99.4
< 0.1
1.75
50 kg
Traditional Batch
64.2
92.8
6.8
0.02
50 kg
Continuous Flow
88.5
99.4
< 0.1
1.72
Data Analysis: The data reveals a severe drop in batch yield (from 82.4% to 64.2%) as the scale increases to 50 kg, directly correlating with a 5.6-fold increase in the di-arylation impurity. Conversely, the continuous flow process maintains a highly reproducible yield (~88.5%) and purity profile (>99.4%) regardless of the operational scale, validating the scalability of the microreactor approach.
Self-Validating Experimental Protocols (1 kg Pilot Scale)
To ensure scientific integrity and reproducibility, the following protocols outline the self-validating mechanisms embedded within both scaling approaches.
Protocol A: Traditional Batch Synthesis (1 kg Scale)
Enolate Formation: Charge a 20 L jacketed reactor with ethyl propionate (1.05 eq) and anhydrous toluene. Cool to -78°C. Dropwise add LiHMDS (1.1 eq) over 2 hours.
Causality: The cryogenic temperature is strictly required to prevent the self-condensation (Claisen condensation) of the ester before the cross-coupling can occur.
Cross-Coupling: Add Pd(OAc)₂ (2 mol%), Xantphos (2.5 mol%), and 2-chloropyrazine (1.0 eq, 1 kg). Heat the reactor to 80°C for 8 hours.
Causality: Heating is required to overcome the activation energy of the transmetalation step. However, the 8-hour ramp and hold time at scale leads to the thermal degradation of the enolate and promotes the di-arylation side reaction.
Saponification: Cool to 25°C. Add 2M aqueous NaOH (1.5 eq) and ethanol. Stir for 4 hours, then filter and dry the resulting sodium salt.
Protocol B: Continuous Flow Synthesis (1 kg Scale)
Continuous flow reactor setup for the scalable synthesis of Sodium 2-(pyrazin-2-yl)propanoate.
Feed Preparation:
Feed A: 2-chloropyrazine (1.0 eq), Pd(OAc)₂ (0.5 mol%), and Xantphos (0.6 mol%) in toluene.
Feed B: Pre-formed lithium enolate of ethyl propionate (1.05 eq) in toluene/THF.
Micromixing: Pump Feed A and Feed B at equimolar flow rates into a high-shear T-mixer at 20 mL/min.
Causality: Maintaining a strict 1:1 stoichiometry at the exact point of mixing prevents the localized excess of 2-chloropyrazine that drives di-arylation.
Plug Flow Reactor (PFR): Pass the mixed stream through a heated PFR coil (80°C) with a residence time of exactly 5 minutes.
Causality: The high surface-area-to-volume ratio of the microreactor allows for instantaneous heat transfer. This drastically reduces the reaction time from 8 hours (in batch) to 5 minutes, completely preventing the thermal degradation of the enolate.
In-line Quench & Saponification: The exiting stream immediately intersects a third feed containing 2M NaOH in ethanol at 25°C.
Causality: Immediate saponification quenches the cross-coupling catalyst and converts the ester to the stable sodium salt, preventing any downstream impurity formation during collection.
References
Chernyak, N., & Buchwald, S. L. (2012). Continuous-flow synthesis of monoarylated acetaldehydes using aryldiazonium salts. Journal of the American Chemical Society, 134(30), 12466-12469. URL:[Link]
Liu, W., Walker II, J. A., Chen, J. C., et al. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development. URL:[Link]
Palucki, M., & Buchwald, S. L. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(45), 11108–11109. URL:[Link]
American Chemical Society. (2025). Development of a Scalable Stereoselective Synthesis of Selected Potent ROMK Inhibitors. Organic Process Research & Development. URL: [Link]
A Comparative Guide to the Cytotoxicity of Sodium 2-(pyrazin-2-yl)propanoate in Mammalian Cell Lines
Introduction: The Prominence of the Pyrazine Scaffold in Medicinal Chemistry The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal c...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Prominence of the Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold"—a molecular framework that is frequently found in biologically active compounds.[2] The therapeutic landscape is populated with pyrazine-containing drugs, most notably Pyrazinamide, a first-line treatment for tuberculosis.[2] This has catalyzed extensive research into novel pyrazine derivatives for a range of applications, including oncology, virology, and anti-inflammatory therapies.[1][2][3] This guide focuses on the cytotoxic profile of a specific derivative, Sodium 2-(pyrazin-2-yl)propanoate, providing a comparative analysis against other relevant compounds and detailing the methodologies for its evaluation.
Comparative Cytotoxicity Analysis
While direct, publicly available cytotoxicity data for Sodium 2-(pyrazin-2-yl)propanoate is limited, we can infer its potential activity by examining structurally related pyrazine derivatives. The inclusion of a propanoic acid moiety suggests a potential for unique biological interactions compared to other substituted pyrazines.[4][5]
To provide a robust comparative framework, we will evaluate the cytotoxic effects of various pyrazine compounds across a panel of representative human cell lines. The selection of cell lines is critical for a comprehensive understanding of a compound's cytotoxic potential:
A549 (Human Lung Carcinoma): A common model for lung cancer, valuable for screening potential anti-cancer agents.[3][6]
MCF-7 (Human Breast Adenocarcinoma): A widely used model for hormone-responsive breast cancer.[3][6][7]
HepG2 (Human Hepatocellular Carcinoma): Essential for assessing potential hepatotoxicity, a common concern in drug development.[7][8]
WI-38 (Human Fetal Lung Fibroblast): A "normal" (non-cancerous) cell line used to determine selectivity and general toxicity.[8]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several pyrazine derivatives, providing a benchmark for evaluating new compounds like Sodium 2-(pyrazin-2-yl)propanoate. A lower IC50 value indicates greater potency.
Pyrazine derivatives exert their cytotoxic effects through diverse mechanisms, often leading to programmed cell death (apoptosis) or cell cycle arrest.[3][11][12] Understanding the underlying pathway is crucial for drug development.
Induction of Apoptosis: Many pyrazine compounds trigger the apoptotic cascade.[3][11][12] For example, one active pyrazine derivative was shown to induce apoptosis in chronic myeloid leukemia K562 cells by down-regulating the anti-apoptotic proteins Bcl2 and Survivin, while up-regulating the pro-apoptotic protein Bax.[11][12]
Cell Cycle Arrest: Some derivatives can halt the cell cycle, preventing cancer cell proliferation.[3][11][12] A study on a pyrazine compound demonstrated cell cycle arrest in the G0/G1 phase in K562 cells.[11][12]
Inhibition of Key Signaling Pathways: Pyrazine-containing molecules have been found to inhibit crucial enzymes involved in cancer cell growth and survival, such as Cyclin-Dependent Kinases (CDKs).[3]
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a cytotoxic pyrazine derivative, leading to apoptosis.
Caption: Hypothetical Apoptotic Pathway
Methodological Deep Dive: Standardized Cytotoxicity Assays
To ensure reliable and reproducible data, standardized assays are paramount. Below are detailed protocols for two of the most common colorimetric assays used to assess cytotoxicity: the MTT and LDH assays.
Experimental Workflow Overview
Caption: General Experimental Workflow
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][13] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[9][14] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Protocol:
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
Compound Preparation: Prepare a stock solution of Sodium 2-(pyrazin-2-yl)propanoate in a suitable solvent (e.g., sterile PBS or culture medium). Perform serial dilutions to achieve the desired final concentrations.
Cell Treatment: Remove the culture medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[9][14]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[9][14] During this time, viable cells will convert the MTT into visible purple formazan crystals.[14]
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[9][14] A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[16] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.[16]
Protocol:
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to set up three types of controls:
Spontaneous LDH Release: Cells treated with vehicle only.
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 2% Triton X-100) 45 minutes before the end of the incubation period.[10]
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[17] Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well plate.[10][17]
Reaction Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.
Reaction Incubation: Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[17] Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
Stop Reaction (if applicable): Some kits require adding a stop solution to terminate the reaction.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10][17]
The pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While direct cytotoxicity data for Sodium 2-(pyrazin-2-yl)propanoate is not yet widely published, the extensive research on related pyrazine derivatives suggests its potential as a biologically active molecule. The comparative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to evaluate its cytotoxic profile.
Future studies should focus on determining the IC50 values of Sodium 2-(pyrazin-2-yl)propanoate in a diverse panel of cancer and normal cell lines. Furthermore, mechanistic studies are warranted to elucidate its mode of action, including its effects on apoptosis, the cell cycle, and key signaling pathways. Such investigations will be instrumental in determining the therapeutic potential of this promising pyrazine derivative.
References
PMC. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
J-Stage. Molecular mechanism of dihydropyrazine-induced cytotoxicity: the possibility of an independent pathway from the receptor for advanced glycation end products. [Link]
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
Anti-Cancer Agents in Medicinal Chemistry. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. [Link]
ScienceDirect. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. [Link]
Bentham Science Publishers. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. [Link]
PMC. Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties. [Link]
ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
PMC. Design, synthesis and evaluation of biological activities of some novel anti-TB agents with bio-reducible functional group. [Link]
MDPI. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. [Link]
MDPI. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. [Link]
ResearchGate. Pyrazine-Platinum(II) Nanoparticles as a Potential Anticancer Agent: Synthesis, Binding Mechanisms, and Biological Profiling. [Link]
A Guide to the Cross-Validation of High-Purity Sodium 2-(pyrazin-2-yl)propanoate using Quantitative NMR Reference Spectra
In the landscape of pharmaceutical development, the purity and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. For researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the purity and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. For researchers, scientists, and drug development professionals, establishing the veracity of a reference standard is a critical step that underpins the reliability of all subsequent analytical measurements. This guide provides an in-depth, technical comparison and a detailed protocol for the cross-validation of high-purity Sodium 2-(pyrazin-2-yl)propanoate, a key building block in the synthesis of various pharmaceutical compounds. We will explore the use of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method, offering a robust and direct approach to purity assessment.
The Imperative of High-Purity Reference Standards
The quality of a reference standard is the bedrock of accurate analytical measurements in the pharmaceutical industry. A well-characterized, high-purity reference material is essential for a multitude of applications, including:
Assay of drug substances and formulations: To ensure the correct dosage and potency.
Quantification of impurities and degradation products: To guarantee the safety and stability of the final drug product.
Calibration of analytical instruments: To maintain the accuracy and consistency of measurements over time.
In instances where a primary standard from a pharmacopeial source is unavailable, a non-compendial, or secondary, reference standard must be rigorously qualified.[1] This qualification process involves a comprehensive characterization of the material's identity and purity using a range of analytical techniques.
Introducing Sodium 2-(pyrazin-2-yl)propanoate
Sodium 2-(pyrazin-2-yl)propanoate is an organic salt that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its chemical structure, featuring a pyrazine ring, makes it a valuable synthon in medicinal chemistry. Given its role, ensuring the high purity of this compound is critical for the successful synthesis of the target API and for minimizing the presence of process-related impurities.
Quantitative NMR (qNMR): A Primary Ratio Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful and versatile tool for the precise quantification of compounds.[5][6] Unlike chromatographic techniques that often rely on response factors and calibration curves against a standard of the same compound, qNMR is a primary ratio method.[7] This means the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal, allowing for the direct measurement of the molar ratio between an analyte and a certified reference material (CRM) of a different compound.[7][8][9]
The key advantages of qNMR for reference standard validation include:
Absolute Quantification: It does not necessitate a calibration curve, reducing the potential for error.[8][10]
High Specificity: The high resolution of NMR spectra often allows for the selective quantification of the analyte in the presence of impurities.
Non-destructive: The sample can be recovered and used for further analysis.[8]
Traceability: When a certified reference material traceable to a national metrology institute (like NIST) is used, the measurements become traceable to the International System of Units (SI).[8][11][12]
Cross-Validation of Sodium 2-(pyrazin-2-yl)propanoate: A Comparative Approach
Cross-validation is a critical process to ensure that an analytical method yields consistent and reliable results when performed by different laboratories or with different analytical methods.[13][14][15][16][17] In this guide, we will outline a protocol for the cross-validation of a newly synthesized batch of high-purity Sodium 2-(pyrazin-2-yl)propanoate against a certified reference material using qNMR.
Experimental Workflow
The following diagram illustrates the workflow for the cross-validation process:
Caption: Workflow for the cross-validation of Sodium 2-(pyrazin-2-yl)propanoate using qNMR.
Step-by-Step Experimental Protocol
This protocol details the comparative testing approach for cross-validation.
Certified Reference Material (CRM): A suitable, non-volatile solid CRM with a certified purity traceable to a national metrology institute (e.g., Maleic Acid from Sigma-Aldrich TraceCERT®). The CRM's NMR signals should not overlap with those of the analyte.[18][19]
Deuterated Solvent: Deuterium oxide (D₂O) with a known low water content.
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.[20]
Analytical Balance: A calibrated balance with NIST-traceable weights, capable of weighing to at least 0.01 mg.[20]
NMR Tubes: High-precision 5 mm NMR tubes.
2. Sample Preparation:
The internal standard method is preferred for high accuracy.[10]
a. Accurately weigh approximately 10-20 mg of the Sodium 2-(pyrazin-2-yl)propanoate into a clean, dry vial. Record the weight precisely.
b. Accurately weigh a suitable amount of the CRM (e.g., Maleic Acid) into the same vial to achieve a molar ratio close to 1:1 with the analyte. This helps to maximize accuracy and precision.[19] Record the weight precisely.
c. Add a precise volume (e.g., 0.6 mL) of the deuterated solvent (D₂O) to the vial to completely dissolve both the analyte and the CRM.
d. Vortex the solution to ensure homogeneity and transfer the solution to a clean NMR tube.
e. Prepare a minimum of five replicate samples to assess the precision of the method.[19]
3. NMR Data Acquisition:
To ensure accurate quantification, specific NMR acquisition parameters must be optimized.
a. Temperature: Maintain a constant and accurately calibrated probe temperature throughout the experiment.
b. Pulse Angle: Use a 90° pulse angle to maximize the signal.
c. Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest for both the analyte and the CRM. This ensures complete relaxation of the nuclei between scans and is crucial for accurate integration. A preliminary T₁ measurement is recommended.
d. Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1) for the signals to be integrated.
e. Digital Resolution: Ensure adequate digital resolution by using a sufficient number of data points.
4. Data Processing:
a. Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
b. Integration: Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the CRM. The integration region should cover at least 20 times the half-height width of the signal.
5. Purity Calculation:
The purity of the analyte is calculated using the following equation[5]:
"analyte" refers to Sodium 2-(pyrazin-2-yl)propanoate
"std" refers to the Certified Reference Material
6. Comparison with an Alternative Method/Laboratory:
For a comprehensive cross-validation, the qNMR results should be compared against those obtained from an independent, orthogonal analytical method, such as High-Performance Liquid Chromatography (HPLC) with a well-characterized reference standard, or against results from another qualified laboratory performing the same qNMR analysis.[15]
Data Presentation and Acceptance Criteria
The results of the cross-validation study should be summarized in a clear and concise table.
Table 1: Comparative Purity Analysis of Sodium 2-(pyrazin-2-yl)propanoate
Method/Laboratory
Replicate 1 (%)
Replicate 2 (%)
Replicate 3 (%)
Replicate 4 (%)
Replicate 5 (%)
Mean Purity (%)
Relative Standard Deviation (RSD) (%)
qNMR (This Study)
99.85
99.91
99.88
99.95
99.86
99.89
0.04
HPLC (Alternative Method)
99.82
99.79
99.85
99.81
99.88
99.83
0.04
qNMR (External Lab)
99.87
99.93
99.90
99.85
99.89
99.89
0.03
Acceptance Criteria:
The acceptance criteria for the cross-validation should be pre-defined and are often guided by regulatory standards such as the International Council for Harmonisation (ICH) Q2(R1) guidelines.[21][22][23][24] For a high-purity reference standard, typical acceptance criteria might include:
The mean purity value from the qNMR analysis should be within ±0.5% of the value obtained by the alternative method or the external laboratory.
The Relative Standard Deviation (RSD) for the replicate measurements should be ≤ 0.5%.
Conclusion: Ensuring Trustworthiness through Rigorous Validation
The cross-validation of a reference standard is a cornerstone of scientific integrity in pharmaceutical development. By employing a primary analytical method like qNMR and comparing the results with an orthogonal technique or an independent laboratory, researchers can establish a high degree of confidence in the purity and identity of their reference materials. This self-validating system ensures the trustworthiness of all subsequent analytical data, ultimately contributing to the development of safe and effective medicines. The detailed protocol and comparative framework presented in this guide provide a robust approach for the rigorous qualification of high-purity Sodium 2-(pyrazin-2-yl)propanoate, a critical component in the synthesis of innovative therapeutics.
References
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]
RSSL. qNMR for Purity Determination in Pharmaceuticals. Available from: [Link]
Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
US Pharmacopeia (USP). Stimuli Article (qNMR). Available from: [Link]
Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Available from: [Link]
NIST. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). Available from: [Link]
JEOL. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Available from: [Link]
ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]
Mestrelab Resources. What is qNMR and why is it important?. Available from: [Link]
SlideShare. ICH Q2 Analytical Method Validation. Available from: [Link]
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
National Center for Biotechnology Information. A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Available from: [Link]
ResearchGate. Quantitative NMR spectroscopy - Principles and applications. Available from: [Link]
European Pharmaceutical Review. NMR spectroscopy: Quality control of pharmaceutical products. Available from: [Link]
Intertek. Reference Standard Materials Program. Available from: [Link]
American Pharmaceutical Review. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Available from: [Link]
NIST. Fluid Phase Nuclear Magnetic Resonance (NMR) Spectroscopy. Available from: [Link]
NextSDS. sodium 2-methyl-2-(pyridin-2-yl)propanoate — Chemical Substance Information. Available from: [Link]
PMDA. Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Available from: [Link]
Defense Technical Information Center. NIST-Traceable NMR Method to Determine Quantitative Weight Percentage Purity of Nitrogen Mustard HN-1 Feedstock Samples. Available from: [Link]
EBF. Cross and Partial Validation. Available from: [Link]
ResearchGate. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available from: [Link]
National Center for Biotechnology Information. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Available from: [Link]
A Comprehensive Guide to the Proper Disposal of Sodium 2-(pyrazin-2-yl)propanoate
As a Senior Application Scientist, my goal is to empower you with not just the products for your research but also the critical knowledge to handle them safely and responsibly. This guide provides a detailed, step-by-ste...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, my goal is to empower you with not just the products for your research but also the critical knowledge to handle them safely and responsibly. This guide provides a detailed, step-by-step protocol for the proper disposal of Sodium 2-(pyrazin-2-yl)propanoate, grounded in established safety principles and regulatory standards. Our approach prioritizes safety, environmental responsibility, and procedural clarity to ensure that your laboratory operations remain compliant and secure.
Section 1: Hazard Assessment and Personal Protective Equipment (PPE)
Structural Analogs: Safety Data Sheets (SDS) for similar pyrazine-containing compounds and carboxylate salts indicate potential hazards. For instance, Sodium 2-methyl-2-(pyrazin-2-yl)propanoate is classified with the GHS07 pictogram for being harmful/irritant, with hazard statements indicating it causes skin irritation[1]. Other pyrazine derivatives are also noted to cause skin and serious eye irritation[2].
Inferred Hazards: Based on these analogs, it is prudent to handle Sodium 2-(pyrazin-2-yl)propanoate as a potential skin and eye irritant. As a solid powder, inhalation of dust should also be avoided[1][3].
Causality Behind PPE Selection: The choice of PPE is a direct response to the anticipated hazards. To mitigate the risks of irritation and exposure, a multi-barrier approach is essential.
PPE Component
Specification
Rationale
Eye Protection
ANSI Z87.1-rated safety glasses or goggles
Protects against accidental splashes or dust getting into the eyes, preventing serious irritation[2].
Hand Protection
Nitrile or other chemically resistant gloves
Provides a barrier against direct skin contact to prevent potential irritation[2].
Body Protection
Standard laboratory coat
Protects skin and personal clothing from contamination[3].
Respiratory
Use in a well-ventilated area or fume hood
Minimizes the potential for inhaling fine dust particles of the compound[3].
Section 2: Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste must be evaluated to determine if it is hazardous[4][5]. This "cradle-to-grave" responsibility begins with you, the generator[5].
A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of the four characteristics:
Ignitability: Can it create fire in certain conditions?[6] While the sodium salt itself is not expected to be flammable, solutions in flammable solvents would be.
Corrosivity: Is it highly acidic or basic (pH ≤2 or ≥12.5)?[6] An aqueous solution of this salt is unlikely to be corrosive, but it should be verified.
Reactivity: Is it unstable under normal conditions? Can it explode or generate toxic gases?[6] Pyrazine derivatives are generally stable[7].
Toxicity: Is it harmful or fatal when ingested or absorbed?[6] Lacking specific data, a conservative approach is to handle it as potentially toxic.
Self-Validating Protocol: Your institution's Chemical Hygiene Plan (CHP), mandated by the Occupational Safety and Health Administration (OSHA), provides the framework for this evaluation[8][9]. Always consult your CHP and your institution's Environmental Health & Safety (EH&S) department to confirm the final waste characterization.
Section 3: Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is to never discard it down the drain or in the regular trash[7][10]. Chemical waste must be managed through a licensed hazardous waste disposal contractor.
Proper containment is the first step in safe disposal.
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is clean and in good condition. Ensure it has a secure, leak-proof cap.
Affix a Hazardous Waste Label: As soon as you designate the container for waste, label it clearly. The label must include:
The words "HAZARDOUS WASTE"
The full chemical name: "Sodium 2-(pyrazin-2-yl)propanoate"
The approximate concentration and quantity.
The date accumulation started.
Segregation is Key: Store the waste container for Sodium 2-(pyrazin-2-yl)propanoate separately from other waste streams, especially strong acids. Mixing incompatible chemicals can lead to dangerous reactions[11].
Solid Waste: Collect the solid powder directly into the labeled waste container.
Solutions: If the compound is in solution, collect the entire solution as waste. Do not attempt to evaporate solvents to reduce volume unless it is a documented and approved procedure in your facility.
Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, gloves, or absorbent pads used for a spill, must also be placed in the designated hazardous waste container[11].
An "empty" container that held a hazardous chemical must be properly decontaminated before it can be discarded.
Triple Rinse: Rinse the original product container with a suitable solvent (e.g., water or ethanol) three times.
Collect Rinsate: The solvent used for rinsing (the "rinsate") must be collected and disposed of as hazardous waste[12]. Add it to a compatible liquid hazardous waste stream.
Deface the Label: Completely remove or deface the original product label on the now-decontaminated container.
Final Disposal: The clean, decontaminated container can now be disposed of in the regular laboratory glassware or plastic recycling stream.
Contact EH&S: Your institution's Environmental Health & Safety (EH&S) department is responsible for the final disposal. Follow their specific procedures for requesting a waste pickup.
Documentation: Maintain accurate records of the waste you generate. This is a critical component of regulatory compliance.
Section 4: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
Alert Personnel: Immediately alert others in the vicinity.
Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's emergency response team.
Don PPE: Before addressing the spill, put on the appropriate PPE as outlined in Section 1.
Contain the Spill:
For Solids: Gently sweep up the powder, avoiding the creation of dust. Use a dustpan and brush designated for chemical waste.
For Liquids: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pad[7].
Collect Waste: Place all contaminated absorbent material and cleaning supplies into your labeled hazardous waste container[3].
Decontaminate Area: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
Visual Workflow: Disposal Decision Process
The following diagram illustrates the logical steps from chemical use to final disposal.
Caption: Decision workflow for the proper disposal of Sodium 2-(pyrazin-2-yl)propanoate.
References
OSHA Compliance For Laboratories . US Bio-Clean. [Link]
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]
National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) . Occupational Safety and Health Administration (OSHA). [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations . Triumvirate Environmental. [Link]
A Detailed Guide on OSHA Chemical Hygiene Plan . CloudSDS. [Link]
LodeStars 2.7 Carboxyl Safety Data Sheet . Quanterix. [Link]
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
Chemical Waste Disposal Guidelines . University of California, Irvine. [Link]
Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency (EPA). [Link]
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan . Occupational Safety and Health Administration (OSHA). [Link]
The Laboratory Standard . Vanderbilt University. [Link]
Understanding EPA Waste Rules: What You Need to Know . Maine Labpack. [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling Sodium 2-(pyrazin-2-yl)propanoate
This guide provides essential safety and logistical information for the handling and disposal of Sodium 2-(pyrazin-2-yl)propanoate. It is intended for researchers, scientists, and drug development professionals to ensure...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for the handling and disposal of Sodium 2-(pyrazin-2-yl)propanoate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential risks associated with this compound. The following protocols and recommendations are designed to be self-validating, emphasizing the rationale behind each procedural step to foster a culture of safety and scientific excellence.
Understanding the Hazard Profile
Sodium 2-(pyrazin-2-yl)propanoate and similar pyrazine derivatives are known to present several health hazards. The primary routes of exposure are inhalation, ingestion, and skin and eye contact.[1] Based on data from analogous compounds, this substance is anticipated to cause skin irritation, serious eye irritation, and may lead to respiratory tract irritation.[2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is paramount to ensure the safety of laboratory personnel.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling Sodium 2-(pyrazin-2-yl)propanoate. This involves selecting the appropriate protective gear for each part of the body that could potentially be exposed.
Eye and Face Protection: The First Line of Defense
Directive: Always wear safety goggles with side-shields or a full-face shield.[4][5]
Rationale: The eyes are particularly vulnerable to chemical splashes. Standard prescription glasses do not offer adequate protection from splashes that can come from the sides, top, or bottom. Safety goggles provide a seal around the eyes, while a face shield offers an additional layer of protection for the entire face, which is crucial when handling larger quantities or when there is a significant risk of splashing.[6]
Rationale: The choice of glove material is critical and should be based on the specific chemicals being handled and the duration of contact. Nitrile gloves are a common and effective choice for many laboratory chemicals, offering good resistance to a range of substances. It is imperative to inspect gloves for any signs of degradation or perforation before each use.[7] Proper glove removal technique, without touching the outer surface of the glove, is crucial to prevent skin contact with the chemical.[7]
Body Protection: Shielding Against Spills and Splashes
Directive: Wear a flame-resistant lab coat and, when necessary, a chemical-resistant apron.[6][7]
Rationale: A lab coat serves as a removable barrier in the event of a spill or splash. For procedures with a higher risk of significant spillage, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[6] Protective clothing should be regularly cleaned and maintained to ensure its effectiveness.[8]
Respiratory Protection: Safeguarding Against Inhalation Hazards
Directive: Use a government-approved respirator when handling the compound outside of a certified chemical fume hood or when there is a potential for aerosolization.[7]
Rationale: Fine powders and aerosols can be easily inhaled, leading to respiratory irritation.[3] A certified chemical fume hood is the primary engineering control to prevent inhalation exposure.[9] In situations where a fume hood is not available or when the risk of inhalation is high, a properly fitted respirator is essential. The type of respirator and cartridge should be selected based on a thorough risk assessment of the specific procedure.
Operational Plan: Safe Handling Protocols
A systematic approach to handling Sodium 2-(pyrazin-2-yl)propanoate minimizes the risk of exposure. The following step-by-step workflow outlines the best practices for a typical laboratory procedure involving this compound.
Experimental Workflow for Safe Handling
Caption: Step-by-step experimental workflow for the safe handling of Sodium 2-(pyrazin-2-yl)propanoate.
Emergency Procedures: A Rapid and Effective Response
In the event of an accidental exposure or spill, a swift and informed response is critical to minimize harm.
First Aid Measures
Exposure Route
Immediate Action
Follow-up
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10]
In the case of a spill, the following steps should be taken to ensure the safety of all personnel and to effectively contain and clean up the material.
Caption: Protocol for the safe management of a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of Sodium 2-(pyrazin-2-yl)propanoate and any contaminated materials is crucial to protect the environment and comply with regulations.
Directive: All waste materials, including the compound itself, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.[9]
Procedure:
Segregation: Keep chemical waste separate from other laboratory waste.
Containment: Place waste in a clearly labeled, sealed, and compatible container.[4]
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[9]
By adhering to these comprehensive guidelines, researchers and scientists can confidently and safely handle Sodium 2-(pyrazin-2-yl)propanoate, fostering a secure and productive research environment.
References
Enamine. (n.d.). Safety Data Sheet.
BroadPharm. (2026, January 6). Safety Data Sheet.
ChemScene. (2026, January 5). Safety Data Sheet.
South Africa Chemical Supplier. (n.d.). Material Safety Data Sheet.